Technical Monograph: Spectroscopic Profiling of Isoamyl Angelate
The following technical guide details the spectroscopic profile of Isoamyl Angelate, focusing on the critical differentiation between the Z-isomer (Angelate) and the E-isomer (Tiglate). Subject: Structural Elucidation an...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic profile of Isoamyl Angelate, focusing on the critical differentiation between the Z-isomer (Angelate) and the E-isomer (Tiglate).
Subject: Structural Elucidation and Quality Control via NMR, MS, and IR
CAS: 10482-55-0 | Formula: C₁₀H₁₈O₂ | MW: 170.25 g/mol
Primary Application: Flavor/Fragrance Chemistry, Pharmacognosy (Roman Chamomile Analysis)
Executive Summary & Chemical Identity
Isoamyl angelate (3-methylbutyl (2Z)-2-methylbut-2-enoate) is the dominant ester found in Roman Chamomile (Chamaemelum nobile) essential oil. Its olfactory profile—fresh, fruity, and herbaceous—relies heavily on its stereochemistry.
The core technical challenge in working with this compound is its thermodynamic instability relative to its E-isomer, Isoamyl tiglate. Under acidic conditions or thermal stress, the sterically crowded Z-isomer (Angelate) isomerizes to the more stable E-isomer (Tiglate). Therefore, spectroscopic analysis serves not only for identification but as a critical purity checkpoint .
The diagram below illustrates the coupling logic and the specific "shielding" effect that confirms the Z-isomer.
Figure 1: NMR logic flow demonstrating the stereochemical validation of the Angelate isomer via Carbonyl Anisotropy.
Mass Spectrometry (MS) Fragmentation
In Electron Impact (EI, 70 eV) mass spectrometry, Isoamyl Angelate displays a characteristic fragmentation pattern driven by the stability of the angeloyl cation.
Key Ion Fragments
m/z
Identity
Mechanism
Relative Abundance
170
M+
Molecular Ion
Weak (<5%)
83
[C₅H₇O]⁺
Angeloyl Cation (Base Peak)
100%
55
[C₄H₇]⁺
Loss of CO from m/z 83
High
70
[C₅H₁₀]⁺
Isoamylene (McLafferty-like)
Medium
43
[C₃H₇]⁺
Isopropyl cation
High
Fragmentation Pathway
The base peak at m/z 83 is the diagnostic fingerprint for angelate/tiglate esters. It represents the cleavage of the ester bond, retaining the positive charge on the conjugated carbonyl system.
Figure 2: Primary fragmentation pathway of Isoamyl Angelate under Electron Impact (EI) ionization.
Infrared (IR) Spectroscopy
IR is useful for confirming the functional class (conjugated ester) but less effective for stereochemical distinction than NMR.
C=O Stretch: 1715 cm⁻¹ (Lower than saturated esters due to conjugation).
C=C Stretch: 1645 cm⁻¹ (Weak to medium intensity).
C-O Stretch: 1230 cm⁻¹ and 1155 cm⁻¹ (Asymmetric/Symmetric ester bands).
To ensure the integrity of Isoamyl Angelate standards or extracts, follow this protocol to detect "Tiglate Drift" (isomerization).
Step 1: Sample Preparation
Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).
Tube: Use high-precision 5mm NMR tubes to prevent shimming errors that could broaden the critical H-3 coupling.
Step 2: Acquisition Parameters
Pulse Sequence: Standard 1H ZG30.
Scans: 16 scans are sufficient for pure standards; 64+ for essential oil mixtures.
Spectral Width: 0 - 10 ppm.
Step 3: The Validation Logic (Pass/Fail)
Analyze the region between 6.00 ppm and 7.00 ppm .
Identify Peak A: Quartet at 6.05 ppm . This is the Angelate (Z).
Identify Peak B: Quartet at 6.85 ppm . This is the Tiglate (E) impurity.
Calculate Purity:
Threshold: For pharmaceutical or high-grade fragrance applications, Purity must be >98% .
References
National Institute of Standards and Technology (NIST). Isoamyl angelate Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. Available at: [Link]
PubChem. 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- (Isoamyl Angelate).[1] National Library of Medicine. Available at: [Link]
Jackman, L. M., & Wiley, R. H. (1960).[2] Studies in nuclear magnetic resonance—II: The structure and stereochemistry of the angelic and tiglic acids and esters. Journal of the Chemical Society. (Foundational work establishing the H-3 shift difference).
Umezu, T., et al. (2017).[3] Identification of isobutyl angelate, isoamyl angelate and 2-methylbutyl isobutyrate as active constituents in Roman chamomile essential oil.[3] Journal of Pharmacy and Pharmacology. Available at: [Link]
An In-depth Technical Guide to the Solubility Profile of Angelic Acid Isoamyl Ester
For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, my experience in the preclinical and formulation stages of drug development has underscored the critical importa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience in the preclinical and formulation stages of drug development has underscored the critical importance of a thorough understanding of a compound's physicochemical properties. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide is crafted to provide a comprehensive technical overview of the solubility profile of angelic acid isoamyl ester. We will move beyond a simple recitation of data points to explore the underlying principles, experimental methodologies, and practical implications of this compound's solubility characteristics. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their work with this intriguing ester.
Introduction to Angelic Acid Isoamyl Ester
Angelic acid isoamyl ester, also known as isoamyl angelate, is an organic compound with the chemical formula C₁₀H₁₈O₂ and a molecular weight of approximately 170.25 g/mol [1]. It is the ester formed from angelic acid, a monocarboxylic unsaturated organic acid, and isoamyl alcohol. This ester is a component of Roman chamomile essential oil and is noted for its floral, fruity aroma[2][3]. Beyond its use as a fragrance and flavoring agent, recent studies have indicated its potential for biological activity, particularly affecting the central nervous system, which opens avenues for its exploration in drug development[3].
A comprehensive understanding of its solubility is paramount for any application, from ensuring homogeneity in fragrance formulations to designing effective delivery systems for potential therapeutic uses.
Physicochemical Properties
A foundational understanding of the physicochemical properties of angelic acid isoamyl ester is essential for interpreting its solubility behavior.
The high logP value and low estimated water solubility classify angelic acid isoamyl ester as a poorly water-soluble, lipophilic compound. This profile dictates its solubility in various solvent systems and is a critical consideration for formulation development.
Solubility Profile
Due to the limited availability of direct quantitative solubility data for angelic acid isoamyl ester, we will refer to the closely related structural analog, isoamyl acetate. The presence of a carbon-carbon double bond in angelic acid may slightly alter the polarity and intermolecular interactions compared to the saturated acetic acid, but the overall solubility trends are expected to be very similar.
Aqueous Solubility
Angelic acid isoamyl ester is classified as practically insoluble in water, with an estimated solubility of 53.9 mg/L at 25°C[2]. This low aqueous solubility is a primary hurdle for its application in aqueous-based formulations and for achieving systemic exposure via oral administration without enabling formulation strategies.
Solubility in Organic Solvents
Esters are generally soluble in a wide range of organic solvents[4]. The following table presents the solubility of isoamyl acetate in various organic solvents, which can be used as a strong proxy for the solubility of angelic acid isoamyl ester.
This data indicates that angelic acid isoamyl ester is expected to be highly soluble in polar aprotic and protic solvents such as alcohols, and moderately to highly soluble in other common organic solvents. Its solubility in nonpolar solvents like hexane is lower, which is consistent with the presence of the polar ester group.
Factors Influencing Solubility
The solubility of angelic acid isoamyl ester is not a fixed value but is influenced by several environmental factors.
Temperature
For most solid and liquid solutes dissolving in a liquid solvent, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the intermolecular forces in both the solute and the solvent. It is anticipated that the solubility of angelic acid isoamyl ester in most organic solvents will increase with a rise in temperature.
pH
The solubility of angelic acid isoamyl ester is susceptible to pH-dependent hydrolysis, particularly under strong acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can undergo hydrolysis to yield angelic acid and isoamyl alcohol. This reaction is reversible.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is hydrolyzed to form the salt of angelic acid (an angelate) and isoamyl alcohol. This reaction is generally irreversible and proceeds to completion.
The hydrolysis of the ester to its more polar constituents will affect the overall measured solubility in aqueous systems, especially at the extremes of the pH scale. In neutral pH ranges, the ester is expected to be more stable.
Experimental Determination of Solubility
Accurate determination of solubility is crucial for research and development. The following are standard methodologies that can be employed.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.
Preparation: Add an excess amount of angelic acid isoamyl ester to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid/liquid phase ensures that a saturated solution is formed.
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is suitable for this purpose.
Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Centrifugation at the same temperature can be used to accelerate this process and ensure a clear supernatant.
Sampling: Carefully withdraw an aliquot of the clear supernatant.
Quantification: Determine the concentration of the dissolved angelic acid isoamyl ester in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).
Caption: Workflow for the Shake-Flask Solubility Method.
UV-Vis Spectrophotometry for Quantification
UV-Vis spectrophotometry can be a rapid and straightforward method for quantifying the concentration of a dissolved solute, provided the compound has a chromophore that absorbs in the UV-Vis range.
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of angelic acid isoamyl ester in the solvent of interest. Scan the solution across a range of UV-Vis wavelengths to identify the λmax, where the absorbance is highest.
Calibration Curve: Prepare a series of standard solutions of known concentrations of angelic acid isoamyl ester in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
Sample Analysis: Measure the absorbance of the saturated solution obtained from the shake-flask method (appropriately diluted if necessary) at the λmax.
Concentration Determination: Use the absorbance of the sample and the equation of the line from the calibration curve to calculate the concentration of angelic acid isoamyl ester in the saturated solution.
Caption: Postulated Mechanism of CNS Activity.
Formulation Challenges and Strategies
The poor aqueous solubility of angelic acid isoamyl ester presents a significant challenge for its development as a therapeutic agent, particularly for oral and parenteral delivery. Advanced formulation strategies would be required to enhance its bioavailability. These could include:
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve the dissolution and absorption of lipophilic drugs.
Nanoformulations: Including nanoemulsions and solid lipid nanoparticles, to increase the surface area for dissolution.
Solid dispersions: Where the compound is dispersed in a hydrophilic carrier to improve its dissolution rate.
Conclusion
The solubility profile of angelic acid isoamyl ester is characterized by its poor aqueous solubility and good solubility in a range of organic solvents. This profile is a key determinant of its current applications in the flavor and fragrance industries and presents both challenges and opportunities for its potential development as a therapeutic agent. A thorough understanding of its solubility, the factors that influence it, and the appropriate methods for its determination are essential for any researcher or developer working with this compound. The insights provided in this guide aim to serve as a valuable resource for navigating the complexities of working with this poorly soluble yet potentially valuable ester.
What are the physical properties of esters and how do they differ from other organic compounds? (n.d.). TutorChase. Retrieved from [https://tutorchase.
Nomination Background: Isoamyl acetate (CASRN: 123-92-2). (n.d.). Retrieved from [Link]
isoamyl angelate isopentyl-(Z)-but-2-enoate. (n.d.). The Good Scents Company. Retrieved from [Link]
Isoamyl alcohol. (n.d.). In Wikipedia. Retrieved from [Link]
Isoamyl acetate. (n.d.). Solubility of Things. Retrieved from [Link]
Bioactive Compounds and the Organoleptic Characteristics of Functional Foods: Mechanisms and Technological Innovations. (2024). MDPI. Retrieved from [Link]
Umezu, T., Sano, N., Hayashi, H., Yoshikawa, M., & Shibata, M. (2017). Identification of isobutyl angelate, isoamyl angelate and 2-methylbutyl isobutyrate as active constituents in Roman chamomile essential oil that promotes mouse ambulation. Flavour and Fragrance Journal, 32(6), 435-444. Retrieved from [Link]
Sharma, M. M., & Nanda, A. K. (1963). Kinetics of fast alkaline hydrolysis of esters. Transactions of the Faraday Society, 59, 1658-1663. Retrieved from [Link]
van der Sman, R. G. M., & Vromans, H. (2019). Influence of ethanol and temperature on adsorption of flavor-active esters on hydrophobic resins. Journal of Food Engineering, 244, 14-22. Retrieved from [Link]
Herrmann, A. (2007). Controlled Release of Volatiles under Mild Reaction Conditions: From Nature to Everyday Products. Angewandte Chemie International Edition, 46(32), 5836-5863. Retrieved from [Link]
isoamyl acetate. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
Kim, J., Cha, H. J., & Lee, J. (2016). Dopaminergic Effects of Isobutyl Nitrite, Is. Journal of Chemical and Pharmaceutical Research, 8(7), 96-102. Retrieved from [Link]
Chapman, N. B., Shorter, J., & Utley, J. H. P. (1963). Effect of unsaturated substituents on the hydrolysis of esters. Journal of the Chemical Society, 1291-1297. Retrieved from [Link]
Biosynthesis of Angelic Acid Isoamyl Ester: A Technical Guide
The following technical guide details the biosynthesis of Angelic acid isoamyl ester (Isoamyl angelate), synthesizing current knowledge from plant metabolomics and microbial engineering. Content Type: Technical Whitepape...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biosynthesis of Angelic acid isoamyl ester (Isoamyl angelate), synthesizing current knowledge from plant metabolomics and microbial engineering.
Angelic acid isoamyl ester (Isoamyl angelate ; CAS: 10471-96-2) is a high-value ester characterized by its distinct herbaceous, fruity aroma, predominantly found in Roman Chamomile (Anthemis nobilis). While chemically simple, its biosynthesis presents a unique stereochemical challenge: the retention of the (Z)-configuration of the angelate moiety against the thermodynamic preference for the (E)-isomer (tiglate).
This guide deconstructs the biosynthetic convergence of two distinct metabolic modules:
The Acyl-CoA Module: The stereoselective formation of Angelyl-CoA from L-Isoleucine.
The Alcohol Module: The generation of Isoamyl alcohol via the Ehrlich pathway from L-Leucine.
The Esterification Interface: The condensation catalyzed by Alcohol Acyltransferases (AATs).
Biosynthetic Pathways & Mechanism[1][2]
The Stereochemical Divergence (The Angelyl-CoA Challenge)
Unlike common fatty acid biosynthesis, the formation of the angelate moiety is a branched-chain amino acid (BCAA) catabolic process. The critical bottleneck is the isomerization from the trans (tiglyl) to the cis (angelyl) form.[1]
The Isomerization Gap: In plants, the specific isomerase converting Tiglyl-CoA to Angelyl-CoA remains elusive. However, in metabolic engineering, this is bridged using heterologous gene clusters (e.g., the ssf cluster from Streptomyces sp. SF2575) or promiscuous enoyl-CoA hydratases.
The Convergence Map
The following diagram illustrates the engineered biosynthetic logic required to produce Isoamyl angelate in a microbial chassis (e.g., S. cerevisiae).
Figure 1: Convergent biosynthetic pathway for Isoamyl angelate. Module A derives from Isoleucine; Module B from Leucine. They converge at the AAT node.
Enzymology & Causality
The Angelyl-CoA Module (Rate-Limiting)
The production of the acyl donor is the primary constraint.
Branched-Chain Aminotransferase (BCAT): Transaminates L-Isoleucine to its
-keto acid.[1] This step is reversible and usually not rate-limiting.
Branched-Chain
-Keto Acid Dehydrogenase (BCKDC): Performs oxidative decarboxylation.[1] In engineered systems, overexpression of the lpd, aceE, and aceF subunits is often required to drive flux toward the CoA thioester.
Acyl-CoA Dehydrogenase (ACAD): Oxidizes (S)-2-methylbutyryl-CoA to Tiglyl-CoA.
The Stereochemical Switch: Natural Tiglyl-CoA is the (E)-isomer. To obtain the (Z)-isomer (Angelate), a specific isomerase is required. In the absence of a characterized plant enzyme, researchers utilize the ssfG gene product (from Streptomyces) or rely on chemical feeding of Angelic acid combined with a promiscuous Acyl-CoA Ligase (e.g., from Arabidopsis) to activate the acid directly to Angelyl-CoA.
The Alcohol Acyltransferase (AAT)
The final condensation is catalyzed by AATs (EC 2.3.1.84).
Mechanism: AATs employ a catalytic histidine-aspartate dyad to deprotonate the alcohol (Isoamyl alcohol), facilitating nucleophilic attack on the thioester carbonyl of Angelyl-CoA.
Selectivity: Plant AATs (e.g., from Anthemis nobilis or Malus domestica) often exhibit broad substrate specificity. However, for high-purity biosynthesis, selecting an AAT with high affinity (
) for branched-chain alcohols is critical to avoid hydrolysis (thioesterase activity).
Experimental Protocols
Protocol: In Vitro Validation of AAT Specificity
Objective: To verify if a candidate AAT enzyme accepts Angelyl-CoA and Isoamyl Alcohol to form the target ester.
Rationale: Before metabolic engineering, enzyme kinetics must be validated to ensure the AAT does not preferentially hydrolyze the precious Angelyl-CoA.
Reagents:
Purified Recombinant AAT (0.5 mg/mL in Tris-HCl pH 7.5).
Substrate A: Angelyl-CoA (Synthesized via anhydride method or purchased).
DTNB (Ellman’s Reagent) for real-time monitoring of CoA-SH release.
Workflow:
Assay Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.5) containing 1 mM DTNB.
Blanking: Add 190 µL Buffer + 5 µL Angelyl-CoA (1 mM final) to a 96-well plate. Monitor at 412 nm for 2 min to establish background hydrolysis.
Reaction Initiation: Add 5 µL Isoamyl Alcohol (5 mM final) and 2 µL AAT enzyme.
Kinetic Read: Measure Absorbance (412 nm) every 10 seconds for 10 minutes.
Quantification: Calculate velocity (
) using the extinction coefficient of TNB ().
Success Criterion: A linear increase in absorbance significantly > background hydrolysis indicates successful esterification.
Protocol: Metabolic Engineering in S. cerevisiae
Objective: De novo production of Isoamyl angelate from amino acids.
Rationale: Yeast naturally produces Isoamyl alcohol. The engineering focus is solely on the Angelyl-CoA pathway.
Step-by-Step Methodology:
Strain Selection: Use a S. cerevisiae strain with deleted ADH genes (to prevent alcohol consumption) or overexpressed BAT2 (to enhance Ehrlich pathway flux).
Pathway Integration (Angelyl-CoA):
Integrate the ssf gene cluster (specifically ssfG for isomerization) or a plant-derived Acyl-CoA ligase.
Alternative: Feed 2 mM Angelic acid to the culture if the de novo pathway is too weak.
Fermentation:
Inoculate into SC-Ura medium (or selective antibiotic medium).
Maintain aerobic conditions (critical for BCKDC activity).
Overlay culture with 10% (v/v) Dodecane .
Causality: The dodecane overlay acts as an in situ extraction sink. Isoamyl angelate is volatile and cytotoxic; the organic phase traps the product, driving equilibrium forward and preventing cell toxicity.
Analysis:
Centrifuge to separate phases.
Analyze Dodecane phase via GC-MS (Column: DB-Wax).
Target Ion Monitoring: Look for molecular ion peaks and characteristic fragmentation (m/z 55 for the angeloyl group).
Quantitative Data Summary
Parameter
Value
Notes
Target Molecule
Isoamyl Angelate
Precursor A
L-Isoleucine
Source of Angelyl moiety
Precursor B
L-Leucine
Source of Isoamyl moiety
Key Enzyme
Alcohol Acyltransferase (AAT)
Catalyzes esterification
Isomerization
Tiglyl-CoA Angelyl-CoA
Thermodynamically unfavorable; requires enzyme
Typical Titer (Yeast)
5 - 40 mg/L
Dependent on precursor feeding [1]
Detection (GC-MS)
m/z 55, 83, 100
Characteristic fragments
References
Callari, R. et al. (2018).[2] Biosynthesis of angelyl-CoA in Saccharomyces cerevisiae. Microbial Cell Factories. Available at: [Link]
Dudareva, N. et al. (2013). Biochemistry of plant volatiles. Plant Physiology. Available at: [Link]
Verstrepen, K. J. et al. (2003). Flavor-active esters: adding fruitiness to the yeast aroma. Journal of Bioscience and Bioengineering. Available at: [Link]
PubChem. (2025). Angelic acid - Compound Summary. National Library of Medicine. Available at: [Link]
Application Note: Enzymatic Synthesis of Isoamyl Angelate Using Immobilized Lipase
Abstract Isoamyl angelate is a valuable ester recognized for its characteristic fruity and ethereal aroma, reminiscent of Roman chamomile, making it a significant component in the flavor and fragrance industries.[1][2] T...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Isoamyl angelate is a valuable ester recognized for its characteristic fruity and ethereal aroma, reminiscent of Roman chamomile, making it a significant component in the flavor and fragrance industries.[1][2] Traditional chemical synthesis of such esters often requires harsh conditions and can lead to undesirable by-products. This application note details a robust and sustainable protocol for the synthesis of isoamyl angelate via enzymatic esterification of isoamyl alcohol and angelic acid, catalyzed by Novozym® 435, an immobilized Candida antarctica lipase B. Enzymatic synthesis offers high selectivity, mild reaction conditions, and a greener alternative to conventional methods.[3] This guide provides a comprehensive overview of the reaction principles, detailed step-by-step protocols for synthesis and purification, methods for analytical characterization, and a troubleshooting guide for researchers and process development scientists.
Introduction: The Case for Biocatalysis
The demand for natural and sustainably produced flavor and fragrance compounds is a driving force in the chemical industry. Isoamyl angelate, a key constituent of Roman chamomile oil, is prized for its use in floral, chypre, and spicy fragrance formulations.[2] While chemical esterification is a conventional route, it often involves high temperatures, strong acid catalysts, and potential for side reactions, complicating purification and impacting the final product's sensory profile.
Enzymatic catalysis, particularly using lipases, presents a superior alternative.[3][4][5] Lipases (EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments but can adeptly reverse this reaction to perform esterification in non-aqueous media.[5][6] This process offers several distinct advantages:
High Specificity: Lipases exhibit chemo-, regio-, and enantioselectivity, minimizing the formation of by-products.[6][7]
Mild Conditions: Reactions are typically conducted at near-ambient temperatures and pressures, preserving the integrity of thermolabile compounds and reducing energy consumption.[3]
Environmental Sustainability: Biocatalysis eliminates the need for harsh acid/base catalysts and reduces waste streams, aligning with green chemistry principles.
Enzyme Reusability: The use of immobilized enzymes, such as Novozym® 435, facilitates easy separation from the reaction mixture and allows for multiple reuse cycles, significantly improving process economics.[8]
This document serves as a practical guide for the laboratory-scale synthesis of isoamyl angelate, leveraging the high efficiency and stability of Novozym® 435.
Principle of the Method: Lipase-Catalyzed Esterification
The enzymatic synthesis of isoamyl angelate proceeds via a direct esterification reaction between isoamyl alcohol and angelic acid. The reaction is catalyzed by a lipase, which functions efficiently in organic solvents or solvent-free systems where the thermodynamic equilibrium shifts to favor ester synthesis over hydrolysis.
The catalytic mechanism of lipase is a two-step process known as the Ping-Pong Bi-Bi mechanism.[7][9]
Acylation: The catalytic serine residue in the lipase's active site performs a nucleophilic attack on the carbonyl carbon of angelic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming a stable acyl-enzyme complex.[10]
Deacylation: Isoamyl alcohol enters the active site and its hydroxyl group attacks the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate, which subsequently resolves into the final product, isoamyl angelate, and regenerates the free enzyme for the next catalytic cycle.[10]
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Materials and Reagents
Item
Supplier
Grade/Purity
Notes
Enzyme
Novozym® 435 (Immobilized C. antarctica Lipase B)
Novozymes
10,000 PLU/g
Store at 4°C. Pre-dry in a desiccator for 24h before use.[11]
Substrates
Isoamyl alcohol (3-methyl-1-butanol)
Sigma-Aldrich
≥99%
Angelic acid ((Z)-2-Methyl-2-butenoic acid)
Sigma-Aldrich
≥98%
Solvent
n-Hexane or n-Heptane
Fisher Scientific
Anhydrous, ≥99%
Solvents with log P > 3.0 generally give high conversions.[12]
Other Reagents
Molecular Sieves, 3Å
Sigma-Aldrich
-
Activated by heating at 250°C for 3h before use.
Sodium Bicarbonate (NaHCO₃)
VWR
ACS Grade
For neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)
VWR
ACS Grade
For drying.
Analytical Standards
Isoamyl angelate
TCI America
>99.0% (GC)
For GC calibration.
Dodecane (Internal Standard)
Sigma-Aldrich
≥99%
For quantitative GC analysis.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Isoamyl Angelate
Causality Insight: The reaction is performed in a non-polar organic solvent to minimize water activity, which is crucial for shifting the reaction equilibrium towards ester synthesis.[6] Molecular sieves are added to sequester the water produced during the reaction, further driving the equilibrium to maximize product yield.[13] An equimolar substrate ratio is a good starting point, but optimization may be required.
Reactor Setup: To a 100 mL screw-capped Erlenmeyer flask, add 20 mL of anhydrous n-hexane.
Substrate Addition: Add isoamyl alcohol (e.g., 10 mmol) and angelic acid (10 mmol) to the flask. Swirl gently to dissolve.
Water Removal: Add 2.0 g of pre-activated 3Å molecular sieves to the mixture.
Enzyme Addition: Add Novozym® 435. A typical starting enzyme loading is 10% (w/w) based on the total weight of substrates.
Reaction Incubation: Seal the flask tightly and place it in an orbital shaking incubator set to 50°C and 200 rpm. The optimal temperature for many lipases, including CALB, is in the 40-60°C range.[14]
Reaction Monitoring: At regular intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw a small aliquot (approx. 50 µL) of the reaction mixture for GC analysis (see Protocol 4.2).
Protocol 2: Product Recovery and Purification
Enzyme Separation: After the reaction reaches the desired conversion (or equilibrium), stop the shaker. Allow the immobilized enzyme and molecular sieves to settle. Decant or filter the supernatant to separate the biocatalyst.
Trustworthiness Check: The recovered Novozym® 435 can be washed with fresh solvent (n-hexane), dried under vacuum, and stored for reuse in subsequent batches. Its stability is a key advantage.[8]
Neutralization: Transfer the supernatant to a separatory funnel. Add 15 mL of a 5% (w/v) sodium bicarbonate solution to neutralize and remove any unreacted angelic acid. Shake gently and allow the layers to separate. Discard the lower aqueous layer. Repeat this washing step twice.
Water Wash: Wash the organic layer with 15 mL of deionized water to remove any residual salts.
Drying: Dry the organic layer over anhydrous sodium sulfate for 30 minutes.
Solvent Removal: Filter off the sodium sulfate and concentrate the solution using a rotary evaporator to remove the n-hexane. The remaining oil is the crude isoamyl angelate.
Protocol 3: Analytical Characterization
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for monitoring reaction conversion and confirming the identity of the synthesized product.[1][15]
Instrument: Agilent 7890B GC with 5977A MS Detector (or equivalent).
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium, constant flow at 1.0 mL/min.
Oven Program:
Initial temperature: 60°C, hold for 2 min.
Ramp: 10°C/min to 240°C.
Hold: 5 min at 240°C.
Injector: 250°C, Split ratio 50:1.
MS Detector: Scan range 40-400 m/z.
Sample Preparation: Dilute 10 µL of the reaction aliquot or purified product in 1 mL of n-hexane containing a known concentration of dodecane as an internal standard.
Conversion Calculation: Conversion (%) = [ (Initial moles of limiting substrate - Final moles of limiting substrate) / Initial moles of limiting substrate ] x 100.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the formation of the ester functional group and the disappearance of the carboxylic acid group.[16][17]
Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent).
Method: Attenuated Total Reflectance (ATR).
Procedure: Place a drop of the purified product directly on the ATR crystal and record the spectrum from 4000 to 600 cm⁻¹.
Expected Peaks:
C=O Stretch (Ester): A strong, sharp peak around 1730-1740 cm⁻¹.
C-O Stretch (Ester): A strong peak in the 1150-1250 cm⁻¹ region.
Absence of O-H Stretch (Carboxylic Acid): Disappearance of the broad peak from 2500-3300 cm⁻¹.
Expected Results & Data Presentation
The progress of the esterification reaction can be tabulated to show the conversion over time.
Table 1: Typical Reaction Profile for Isoamyl Angelate Synthesis
Table 2: Key Spectroscopic Data for Product Confirmation
Technique
Expected Result for Isoamyl Angelate
Interpretation
GC Retention Time
Matches that of the authentic standard.
Confirms product identity.
Mass Spectrometry (EI)
Molecular Ion (M⁺) at m/z 156. Key fragments at m/z 83, 71, 55.
Confirms molecular weight and fragmentation pattern.
FTIR
Strong absorption at ~1735 cm⁻¹ and ~1160 cm⁻¹.
Confirms presence of ester C=O and C-O bonds.
Workflow Visualization
Caption: Overall workflow for the enzymatic synthesis of isoamyl angelate.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low Conversion Rate
1. Water inhibition.
1. Ensure molecular sieves are fully activated and substrates/solvent are anhydrous. Increase sieve amount.
2. Insufficient enzyme activity.
2. Increase enzyme loading. Confirm enzyme has been stored correctly.
3. Substrate inhibition.
3. High concentrations of short-chain acids can lower the microaqueous pH around the enzyme.[12] Consider fed-batch addition of the acid.
Reaction Stalls
Equilibrium has been reached.
The reaction is reversible. Ensure efficient water removal to push the equilibrium towards the product.
Enzyme Deactivation
Improper solvent choice or temperature.
Use a non-polar, hydrophobic solvent. Ensure the temperature does not exceed the enzyme's optimal range (typically <70°C for Novozym® 435).
Impure Product
Incomplete removal of unreacted acid.
Perform an additional wash with NaHCO₃ solution. Check the pH of the final water wash to ensure it is neutral.
Conclusion
This application note provides a detailed and reliable protocol for the enzymatic synthesis of isoamyl angelate using the commercially available immobilized lipase, Novozym® 435. The biocatalytic approach offers significant advantages in terms of product purity, operational simplicity, and environmental impact. By following the outlined procedures for synthesis, purification, and analysis, researchers can efficiently produce high-purity flavor and fragrance esters, paving the way for scalable and sustainable manufacturing processes in the chemical and pharmaceutical industries.
References
Krishna, S. H., et al. (2001). Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. Journal of Agricultural and Food Chemistry, 49(5), 2260-2265. [Link]
Gao, Y., et al. (2023). Advancements in the Research on the Preparation of Isoamyl Acetate Catalyzed by Immobilized Lipase. Molecules, 28(15), 5789. [Link]
Türk, M. (2023). Synthesis of isoamyl acetate using protein-coated microcrystals of different lipases. Polish Journal of Chemical Technology, 25(2), 15-20. [Link]
Zare, et al. (2021). Lipase synthesis of isoamyl acetate using different acyl donors: Comparison of novel esterification techniques. Biocatalysis and Agricultural Biotechnology, 36, 102123. [Link]
Harikrishna, S., et al. (2001). Enzymatic synthesis of isoamyl acetate using immobilised lipase from Rhizomucor meihei. Applied Catalysis A: General, 217(1-2), 117-124. [Link]
Divakar, S., et al. (2000). Enzymatic synthesis of isoamyl butyrate using immobilized Rhizomucor miehei lipase in non-aqueous media. Journal of Industrial Microbiology & Biotechnology, 25(3), 147-154. [Link]
Liu, Y., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Molecules, 25(21), 5183. [Link]
dos Santos, J. C. S., et al. (2015). Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies. Journal of Molecular Catalysis B: Enzymatic, 115, 93-99. [Link]
Kim, J., et al. (2023). Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase. Journal of Microbiology and Biotechnology, 33(9), 1234-1241. [Link]
Umeno, A., et al. (2016). Identification of isobutyl angelate, isoamyl angelate and 2-methylbutyl isobutyrate as active constituents in Roman chamomile essential oil that promotes mouse ambulation. Flavour and Fragrance Journal, 31(3), 204-211. [Link]
Gotor-Fernández, V., et al. (2012). Fungal Lipases: Versatile Tools for White Biotechnology. In: Fungal Enzymes. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
Dandavate, V., et al. (2009). Lipase-catalyzed synthesis of isoamyl butyrate - A kinetic study. Bioresource Technology, 100(21), 5360-5364. [Link]
Univar Solutions. (n.d.). Isoamyl Acetate: Applications in Food and Other Key Industries. [Link]
Sharma, S., et al. (2016). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology, 59. [Link]
Radulović, N. S., et al. (2013). Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. Journal of the Serbian Chemical Society, 78(8), 1133-1151. [Link]
Ghailane, T., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 25(7), 3747. [Link]
SAR Publication. (2024). Secondary Metabolites Profiling Using FTIR and GC-MS Techniques and Bioactivities of Fennel (Foeniculum Vulgare) Aerial Parts. [Link]
Garcia-Galan, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2585-2604. [Link]
The Good Scents Company. (n.d.). isoamyl angelate. [Link]
The Bioscan. (2023). GC-MS AND FTIR ANALYSIS OF BIOACTIVE COMPOUNDS PRESENT IN DIFFERENT EXTRACTS OF ERANTHEMUM PULCHELLUM -ANDREWS. [Link]
Mukerjee, A. K. (2002). Lipase-Catalyzed Esterification. In: Encyclopedia of Catalysis. John Wiley & Sons, Inc. [Link]
Guncheva, M., & Zhiryakova, D. (2011). Lipase catalyzed ester synthesis for food processing industries. In: Food Industry. IntechOpen. [Link]
Yadav, G. D., & Lathi, P. S. (2003). Lipase-Catalyzed Esterification. Chemical Engineering Science, 58(15), 3291-3301. [Link]
Umeno, A., et al. (2016). Figure: Effect of a mixture of isobutyl angelate, isoamyl angelate and 2‐methylbutyl isobutyrate at various doses on ambulation in mice. ResearchGate. [Link]
Novozymes A/S. (2014). Esterification Process.
Garcia-Galan, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2585-2604. [Link]
Introduction
Isoamyl angelate is a rare, high-impact ester defined by its stereochemistry.[1] Unlike its (E)-isomer counterpart (Isoamyl tiglate), the (Z)-isomer (Angelate) possesses a unique "warm, herbaceous, wine-like, and fruity" profile essential for reconstructing the authentic profile of Roman Chamomile. Beyond flavor, emerging research identifies it as a bioactive modulator of dopaminergic pathways, bridging the gap between functional flavors and phytopharmaceuticals.
Expert Insight: The critical challenge in working with Isoamyl angelate is stereochemical integrity . Under acidic conditions or high heat, the thermodynamically unstable (Z)-angelate moiety readily isomerizes to the stable (E)-tiglate, resulting in a loss of the characteristic "ethereal-herbal" top note and replacing it with a sharper, greener profile.
Application A: Flavor Formulation (The "Chamomile Bridge")
Isoamyl angelate serves as a "bridge" molecule in flavor compounding.[1] It links high-volatility fruit esters (like Isoamyl acetate) with heavier sesquiterpenes (like Bisabolol).[1]
Target Profiles:
Tea Flavors: Essential for realistic "Chamomile Tea" or "Herbal Tea" RTD beverages.
Orchard Fruits: Adds the "skin" note to Pear and Apple flavors, providing a waxy, natural depth that simple aliphatic esters lack.
Tropical: Enhances the "overripe" nuance in Banana and Mango when used at trace levels (<0.5 ppm).
Recent studies indicate that Isoamyl angelate is not merely a flavorant but a pharmacologically active constituent.[1]
Mechanism: It acts as a psychostimulant-like agent with sedative properties, modulating the Central Nervous System (CNS) via dopaminergic pathways .[1]
Therapeutic Context: Research suggests it contributes to the anxiolytic and antispasmodic effects traditionally attributed to Roman Chamomile essential oil.[1][6]
Drug Development Utility: A candidate for "functional fragrance" or "aromatherapy" formulations targeting stress reduction without heavy sedation.[1]
Dissolution: Dissolve 1.0 eq of Angelic Acid and 1.2 eq of Isoamyl Alcohol in anhydrous DCM under Nitrogen atmosphere.
Catalyst Addition: Add 0.1 eq of DMAP. Cool reaction vessel to 0°C.
Coupling: Dropwise addition of 1.1 eq DCC dissolved in DCM over 30 minutes.
Reaction: Allow to warm to Room Temperature (25°C). Stir for 4–6 hours. Do not heat.
Filtration: Filter off the precipitated DCU (Dicyclohexylurea) byproduct.[1]
Purification: Wash filtrate with 0.5N HCl (cold), then NaHCO3. Dry over MgSO4.[1]
Isolation: Rotary evaporate solvent at low temperature (<30°C) .
Validation: Verify Z/E ratio via GC-MS (Target RI: 1178).
Visual Pathway (DOT):
Caption: Stereoselective Steglich esterification pathway designed to prevent thermal isomerization of Angelic acid.
Protocol 2: Analytical Characterization (GC-MS)
Distinguishing the Z-Angelate from the E-Tiglate.
Objective: Quantify Isoamyl angelate in a beverage matrix or essential oil.
Equipment: Agilent 7890 GC / 5977 MSD (or equivalent).
Column: DB-5MS (30m x 0.25mm x 0.25µm).[1]
Method Parameters:
Injection: Splitless, 1µL, 250°C.
Oven Program:
Hold 50°C for 2 min.
Ramp 5°C/min to 180°C (Critical for isomer separation).
Ramp 20°C/min to 280°C.
Carrier Gas: Helium @ 1.0 mL/min.
Identification:
Isoamyl Angelate (Z): Elutes approx. RI 1178 .[1] Mass Spectrum: m/z 170 (M+), 155, 100 (Base), 85, 55.
Isoamyl Tiglate (E): Elutes later (approx. RI 1185-1190 ).[1]
Visual Workflow (DOT):
Caption: GC-MS separation logic for resolving Angelate (Z) and Tiglate (E) isomers based on Retention Index.
References
National Center for Biotechnology Information (PubChem). (2025).[1] Isoamyl angelate (Compound Summary).[7][8][9] Retrieved from [Link]
Umezu, T., et al. (2017). Identification of isobutyl angelate, isoamyl angelate and 2-methylbutyl isobutyrate as active constituents in Roman chamomile essential oil that promotes mouse ambulation.[1] Journal of Pharmacy and Pharmacology.[1] Retrieved from [Link]
The Good Scents Company. (2024).[1] Isoamyl angelate Flavor and Fragrance Data.[9] Retrieved from [Link]
Natur & Helse. (2022).[1] Product Specification: Roman Chamomile Essential Oil (FEMA 2275).[1] Retrieved from [Link]
An in-depth guide to the application of isoamyl angelate in modern fragrance formulations, designed for researchers, perfumers, and product development professionals. This document provides a comprehensive overview of it...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the application of isoamyl angelate in modern fragrance formulations, designed for researchers, perfumers, and product development professionals. This document provides a comprehensive overview of its properties, formulation protocols, and evaluation methodologies.
Isoamyl angelate, also known as isopentyl (Z)-2-methyl-2-butenoate, is an organic ester that holds a significant position in the palette of fragrance and flavor chemists.[1] It is a principal component of Roman Chamomile (Chamaemelum nobile) essential oil, contributing significantly to its characteristic warm, herbaceous, and fruity aroma.[2][3][4] The molecule's unique olfactory profile allows it to impart a natural-smelling complexity that is difficult to achieve with other materials. Its primary role in perfumery is to introduce a diffusive, fruity-floral character with chamomile and herbaceous undertones, making it a versatile ingredient for building and modifying a wide range of fragrance types.[5][6]
Physicochemical & Olfactory Characteristics
A thorough understanding of a material's physical and chemical properties is fundamental to its effective application in any formulation. These properties dictate its behavior in a blend, its solubility in various bases, and its performance over the product's lifecycle.
Table 1: Physicochemical Properties of Isoamyl Angelate
Olfactory Profile:
The scent of isoamyl angelate is multifaceted. It is primarily categorized as floral and fruity but is further described as having distinct chamomile, warm-herbaceous, wine-like, and fresh-ethereal nuances.[2][6][8] This complexity makes it an excellent modifier, capable of bridging floral and fruity notes, adding sophistication to herbal accords, and providing a natural lift to chypre and citrus compositions.[5]
Application in Fragrance Formulation
Isoamyl angelate is not typically a foundational ingredient but rather a powerful modifier and accent. Its value lies in its ability to create specific effects and enhance the natural character of a blend.
Reconstruction of Naturals: Its most direct application is in the recreation of Roman Chamomile oil, where it is an indispensable component.[6]
Floral Accords: In jasmine, tuberose, and other white floral compositions, it can introduce a natural, slightly indolic fruitiness that enhances realism and diffusion.[2]
Fruity & Gourmand Notes: It provides a unique, non-generic fruity character that moves away from simple apple or berry notes, steering towards a more complex, herbal-fruitiness.
Chypre and Aromatic Compositions: It can be used to soften the traditional sharpness of chypre structures and add a modern, fruity-herbaceous twist to fougères and colognes, blending particularly well with notes like bergamot and sage.[5]
A recommended usage level is up to 3.0% of the fragrance concentrate, though the final concentration is highly dependent on the desired effect and the other components in the formula.[5]
Experimental Protocols
The following protocols are designed to provide a systematic approach to incorporating and evaluating isoamyl angelate in a fragrance concentrate.
Protocol for Creating a Floral-Fruity Accord
Objective: To create a simple, balanced accord demonstrating the modifying effect of isoamyl angelate.
Materials:
Isoamyl Angelate
Bergamot Oil
Hedione® (Methyl Dihydrojasmonate)
Linalool
Galaxolide® (50% in IPM)
Oakmoss Absolute (10% in EtOH)
Ethanol (95%, perfumer's grade)
Glass beakers, pipettes, and a precision digital scale (0.001g)
Scent strips
Methodology:
Prepare Stock Solutions: If working with highly potent materials like absolutes, prepare dilutions in ethanol to facilitate accurate dosing.
Establish the Core Structure: On the digital scale, weigh the foundational components of the accord into a clean glass beaker.
Bergamot Oil (Top Note): 0.30g
Hedione® (Heart/Core): 0.40g
Linalool (Heart/Floral Booster): 0.10g
Galaxolide® (Base/Musk): 0.15g
Oakmoss Absolute (Base/Fixative): 0.05g
Create Two Versions:
Control Blend: The blend as prepared in step 2.
Test Blend: Prepare a second identical blend, but add 0.05g of Isoamyl Angelate.
Homogenization & Maceration: Gently swirl both beakers to ensure the mixtures are homogenous. Label and seal the beakers. Allow them to macerate for at least 48 hours at room temperature, protected from light. This allows the molecules to interact and the fragrance to settle.
Evaluation: Dip separate, labeled scent strips into the Control and Test blends. Evaluate immediately (top notes), after 15-30 minutes (heart notes), and after 2-4 hours (dry down). Note the differences in character, diffusion, and complexity imparted by the isoamyl angelate.
Causality: This parallel blending approach provides a direct comparison, isolating the specific contribution of isoamyl angelate. The control acts as a baseline, ensuring that any observed olfactory changes in the test blend can be confidently attributed to the target ingredient.
Caption: Structure of a floral-fruity accord with Isoamyl Angelate.
Protocol for Stability Assessment
Objective: To assess the stability of a fragrance concentrate containing isoamyl angelate in a target product base (e.g., an ethanol-based fine fragrance).
Materials:
Fragrance concentrate (from Protocol 4.1, Test Blend)
Product base (e.g., 80% Ethanol, 20% Deionized Water)
Control base (unfragranced)
Clear and amber glass bottles
Temperature-controlled oven (set to 40°C)
UV light chamber or access to a sunny windowsill
pH meter, colorimeter (optional)
Methodology:
Sample Preparation:
Prepare a 15% solution of the fragrance concentrate in the product base.
Prepare three sets of samples from this solution:
A (Control): Store in an amber bottle at room temperature (20-22°C), protected from light.
B (Accelerated Aging - Heat): Store in an amber bottle in the 40°C oven.[9]
C (Accelerated Aging - Light): Store in a clear glass bottle exposed to UV light or consistent sunlight.[10]
Prepare a corresponding set of unfragranced base samples to monitor changes in the base itself.
Evaluation Schedule: Evaluate all samples at baseline (T=0) and then at regular intervals: 1 week, 4 weeks, 8 weeks, and 12 weeks.
Analytical & Sensory Evaluation: At each time point, assess the following for each sample:
Olfactory Profile: Dip a scent strip and compare against the T=0 control. Note any changes in top note intensity, character degradation ("off-notes"), or overall scent profile.
Color: Visually inspect for any color changes against a white background. A colorimeter can be used for quantitative data.
pH: Measure the pH of the solution to detect any significant shifts that might indicate chemical reactions.
Appearance: Note any changes in clarity, such as the development of haze or sediment.
Data Interpretation: Compare the heat and light-aged samples to the room temperature control. Significant divergence in scent, color, or clarity indicates a potential stability issue. The stability of esters can be affected by pH and interaction with other ingredients, which this test is designed to reveal.[10]
Caption: Workflow for accelerated stability testing of a fragrance.
Safety & Regulatory Considerations
Ensuring the safe use of fragrance ingredients is paramount. All formulations must comply with the standards set by regulatory bodies like the International Fragrance Association (IFRA).[11]
IFRA Standards: The IFRA Code of Practice sets maximum acceptable concentration levels for many fragrance materials to prevent adverse effects like skin sensitization or phototoxicity.[12] Product developers must consult the latest IFRA Standards to ensure the concentration of isoamyl angelate and all other ingredients in their formula does not exceed the limits for the specific product category (e.g., Category 4 for fine fragrance, Category 5 for body lotion).[13]
Material Safety Data Sheet (MSDS): Always review the MSDS for isoamyl angelate before handling.[14] It contains critical information on safe handling procedures, personal protective equipment (PPE), and emergency measures. Standard laboratory practice, including use in a well-ventilated area and wearing gloves and safety glasses, should be followed.[15]
Sensory Evaluation
Beyond internal expert assessment, structured sensory analysis with a trained panel can provide objective data on fragrance performance.[16]
Protocol for Sensory Panel Evaluation of Substantivity
Objective: To quantify the perceived longevity (substantivity) of a fragrance containing isoamyl angelate on the skin.
Methodology:
Panel Selection: Recruit a panel of 10-15 trained sensory assessors.
Sample Application: Apply a controlled amount (e.g., 0.1 mL) of the fragranced product (from Protocol 4.2) to a designated spot on the panelists' forearms.
Intensity Rating: At specified time intervals (e.g., T=0, 1 hr, 2 hr, 4 hr, 6 hr), panelists rate the perceived intensity of the fragrance using a Labeled Magnitude Scale (LMS).[16] The LMS is a semantic scale of perceived intensity anchored with labels like "Barely Detectable," "Weak," "Moderate," "Strong," and "Strongest Imaginable."
Data Analysis: Plot the mean intensity ratings against time for the fragrance. The resulting curve provides a quantitative measure of the fragrance's performance and decay profile on the skin. This protocol can be used to compare different formulations or ingredient levels.
Conclusion
Isoamyl angelate is a highly valuable and versatile ester in the perfumer's palette. Its complex fruity-floral and herbaceous character, reminiscent of Roman Chamomile, allows for the creation of sophisticated and natural-smelling fragrances. By understanding its physicochemical properties and employing systematic formulation and testing protocols, researchers and perfumers can effectively harness its unique olfactory profile. Adherence to rigorous stability testing, safety standards, and structured sensory evaluation is critical to developing successful and compliant consumer products.
References
Fragrance University. (n.d.). amyl angelate.
The Good Scents Company. (n.d.). isoamyl angelate isopentyl-(Z)-but-2-enoate.
The Fragrance Conservatory. (n.d.). Isoamyl benzoate.
School Specialty. (n.d.). SAFETY DATA SHEET.
Harrison Joseph. (n.d.). Isoamyl Angelate.
Stenutz. (n.d.). isoamyl angelate.
Umezu, T., et al. (2017). Identification of isobutyl angelate, isoamyl angelate and 2-methylbutyl isobutyrate as active constituents in Roman chamomile essential oil that promotes mouse ambulation. ResearchGate.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Biological Activity & Pharmacological Profiling of Isoamyl Angelate
Executive Summary
Isoamyl angelate (Isoamyl (Z)-2-methyl-2-butenoate; CAS: 10482-55-0) is a volatile ester primarily recognized as a major constituent (up to 30%) of Roman Chamomile (Chamaemelum nobile) essential oil. While traditionally utilized in the flavor and fragrance industry for its fruity-floral profile, recent pharmacological investigations have repositioned this compound as a bioactive probe for Central Nervous System (CNS) modulation. Unlike the general "sedative" profile attributed to chamomile tea, isolated Isoamyl angelate exhibits psychostimulant-like activity and ambulation-promoting effects in murine models, mediated via dopaminergic pathways.
This guide provides a technical framework for researchers to evaluate Isoamyl angelate, focusing on formulation stability, in vivo behavioral profiling, and metabolic validation.
Chemical Identity & Physicochemical Profile
Understanding the physical limitations of Isoamyl angelate is critical for reproducible data. It is a lipophilic ester prone to volatility and hydrolysis.
Property
Specification
Experimental Implication
IUPAC Name
3-methylbutyl (2Z)-2-methylbut-2-enoate
Distinct from its E-isomer (Isoamyl tiglate). Isomeric purity is vital.
Mechanism: The effect is significantly attenuated by dopamine antagonists (e.g., chlorpromazine, haloperidol), suggesting the molecule activates dopaminergic signaling pathways, either by direct receptor interaction or reuptake inhibition.
Dose-Response: Activity is observed at high systemic doses (IP injection), indicating a potential low-affinity interaction or rapid metabolic clearance.
Antimicrobial Synergy
In the context of the whole oil, Isoamyl angelate contributes to broad-spectrum antimicrobial activity against Gram-positive bacteria (S. aureus), likely via membrane disruption due to its lipophilicity.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the pharmacological pathway of Isoamyl angelate, contrasting its direct CNS effects with its metabolic degradation.
Figure 1: Putative pharmacodynamic pathway of Isoamyl angelate showing CNS penetration and dopaminergic activation, alongside metabolic hydrolysis.
Experimental Protocols
Protocol A: Lipophilic Formulation for In Vivo Administration
Rationale: Isoamyl angelate is immiscible in water. Direct injection of the pure oil causes local irritation and erratic absorption. A surfactant-based emulsion is required.
Reagents:
Isoamyl angelate (Purity >98%)
Tween 80 (Polysorbate 80)
Sterile Saline (0.9% NaCl)
Procedure:
Weighing: Weigh the required amount of Isoamyl angelate into a sterile glass vial. (e.g., for a 100 mg/kg dose in a 20g mouse, you need 2 mg per mouse).
Surfactant Addition: Add Tween 80 to the oil. Ratio: 1:1 (w/w) or 5% final concentration .
Note: High surfactant load is necessary to prevent phase separation.
Vortexing: Vortex vigorously for 60 seconds until a milky, homogeneous emulsion forms.
Dilution: Slowly add sterile saline while vortexing to reach the final injection volume (typically 10 mL/kg body weight).
Validation: Inspect for phase separation after 5 minutes. If separation occurs, sonicate for 30 seconds. Use immediately.
Protocol B: Open Field Test (OFT) for Ambulation Assessment
Rationale: To quantify the psychostimulant-like effect identified by Umezu et al.
Experimental Setup:
Subjects: Male ICR mice (4-6 weeks old).
Apparatus: Square arena (50 x 50 cm) with black walls.
Lighting: Dim light (~50 lux) to reduce anxiety-driven freezing.
Workflow:
Acclimatization: Allow mice to acclimatize to the testing room for 1 hour.
Administration: Administer Vehicle (Tween/Saline) or Isoamyl angelate (Doses: 100, 200, 400 mg/kg i.p.) to separate groups (n=8).
Latency: Wait 20 minutes post-injection.
Recording: Place mouse in the center of the arena. Record movement for 10 minutes using video tracking software (e.g., EthoVision or AnyMaze).
Analysis: Calculate Total Distance Moved (cm) and Velocity (cm/s) .
Expected Result: Significant increase in total distance compared to vehicle control.
Control Validation: Pre-treat a separate group with Chlorpromazine (2 mg/kg) 15 mins before Isoamyl angelate. The locomotor increase should be abolished.
Protocol C: In Vitro Metabolic Stability (Esterase Assay)
Rationale: To determine the half-life of the parent ester in plasma, ensuring that observed effects are due to the ester and not the alcohol metabolite.
Procedure:
Incubation System: Pooled mouse plasma or Liver Microsomes.
Substrate: Spike plasma with Isoamyl angelate (10 µM final).
Timepoints: 0, 5, 15, 30, 60 minutes at 37°C.
Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.
Analysis: Centrifuge and analyze supernatant via GC-MS or LC-MS/MS.
Note: GC-MS is preferred due to the compound's volatility. Use a Headspace sampler if possible to avoid solvent extraction loss.
Troubleshooting & Self-Validation
Issue
Probable Cause
Corrective Action
Inconsistent Behavioral Data
Evaporation of compound
Prepare formulations immediately before use; keep vials capped.
High Control Activity
Stress/Handling
Handle mice gently; ensure room is quiet. Use "Reverse Lighting" cycle if possible.
Phase Separation in Syringe
Insufficient surfactant
Increase Tween 80 concentration to 5-10%; Sonicate before drawing into syringe.
No Effect Observed
Rapid Hydrolysis
The ester may be hydrolyzing too fast in the peritoneum. Try Intracerebroventricular (i.c.v.) injection (specialist only) to bypass systemic metabolism.
References
Umezu, T., Sano, T., Hayashi, J., & Shibata, Y. (2017). Identification of isobutyl angelate, isoamyl angelate and 2-methylbutyl isobutyrate as active constituents in Roman chamomile essential oil that promotes mouse ambulation.[1][2][3] Flavour and Fragrance Journal, 32(6), 433-439. Link
TCI Chemicals. Product Specification: Isoamyl Angelate (A1131). TCI America. Link
Bail, S., et al. (2009). Antimicrobial Activities of Roman Chamomile Oil from France and Its Main Compounds. Journal of Essential Oil Research, 21(3), 283-286. Link
Research Institute for Fragrance Materials (RIFM). Safety Assessment of Isoamyl Angelate. Fragrance Material Safety Assessment. Link
Application Note: High-Resolution GC-MS Analysis of Angelic Acid Isoamyl Ester Abstract This application note details a robust protocol for the separation and structural identification of Angelic acid isoamyl ester (Isoa...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution GC-MS Analysis of Angelic Acid Isoamyl Ester
Abstract
This application note details a robust protocol for the separation and structural identification of Angelic acid isoamyl ester (Isoamyl angelate) using Gas Chromatography-Mass Spectrometry (GC-MS). A critical analytical challenge addressed here is the chromatographic resolution of the target cis-isomer (Z) from its thermodynamic trans-isomer, Isoamyl tiglate (Tiglic acid isoamyl ester). This guide provides optimized instrument parameters, retention index (RI) data, and a mechanistic breakdown of mass spectral fragmentation, including the McLafferty rearrangement characteristic of alkyl esters.
Introduction
Isoamyl angelate (
) is a valuable ester found in Roman Chamomile (Chamaemelum nobile) essential oil, contributing a warm, herbaceous, and fruity note. In pharmaceutical and flavor research, distinguishing it from its geometric isomer, Isoamyl tiglate, is essential due to their distinct olfactory profiles and biological activities.
Analytical Principle: On non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane), the cis-isomer (Angelate) typically exhibits a lower boiling point and steric profile, resulting in earlier elution compared to the trans-isomer (Tiglate).
Experimental Protocol
Materials & Reagents
Standards: Isoamyl angelate (>98% purity), Alkane Standard Solution (
-) for Retention Index (RI) calculation.
Solvents: HPLC-grade Hexane or Ethanol.
Sample Matrix: Essential oil or synthetic reaction mixture.
Sample Preparation
Dilution: Dilute the sample to a concentration of 1000 ppm (1 mg/mL) in Hexane.
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Vialing: Transfer 1.5 mL to an amber autosampler vial.
GC-MS Instrumentation Parameters
Parameter
Setting
Rationale
Column
DB-5MS UI (30 m × 0.25 mm × 0.25 µm)
Non-polar phase provides optimal boiling-point based separation of Z/E isomers.
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Standard carrier for optimal linear velocity and MS vacuum stability.
Inlet Temp
250 °C
Ensures rapid volatilization without thermal degradation.
Injection Mode
Split (20:1)
Prevents column overload and improves peak shape.
Oven Program
60°C (1 min) → 3°C/min → 240°C (5 min)
Slow ramp rate (3°C/min) is critical for resolving the Angelate/Tiglate isomer pair.
Transfer Line
280 °C
Prevents condensation of high-boiling matrix components.
Ion Source
EI (Electron Ionization), 70 eV, 230°C
Standard ionization for library matching (NIST/Wiley).
Scan Range
35–350 m/z
Covers molecular ion and all diagnostic fragments.
Results & Discussion
Chromatographic Separation (Isomer Resolution)
The separation of geometric isomers relies on the interaction difference with the stationary phase.
Elution Order: Isoamyl Angelate (Z) elutes before Isoamyl Tiglate (E).
Retention Index (RI) on DB-5:
Isoamyl Angelate: ~1178
Isoamyl Tiglate: ~1185–1195
Note: The Z-isomer is generally less retained due to a lower boiling point and more compact "coiled" structure compared to the linear trans-isomer.
Mass Spectral Identification
The mass spectrum of Isoamyl angelate is characterized by specific fragmentation pathways driven by the ester functionality and the unsaturated acid moiety.
Key Diagnostic Ions:
m/z 170 (
): Molecular ion (Weak intensity).
m/z 100 (Base/Major Peak):Angelic Acid Radical Cation . Formed via McLafferty Rearrangement .[4][5][6] The
-hydrogen from the isoamyl chain transfers to the carbonyl oxygen, cleaving the ester bond and releasing neutral isopentene (, 70 Da).
m/z 83: Angeloyl cation (
). -cleavage of the alkoxy group.
m/z 55: Hydrocarbon fragment (
), often the base peak in angelate esters due to secondary fragmentation of the acyl moiety.
Mechanistic Visualization
Analytical Workflow
Figure 1: Analytical workflow for the separation and detection of Isoamyl angelate.
Reduce oven ramp to 2°C/min between 100°C and 150°C.
Weak Molecular Ion
High source temperature.
Lower ion source temperature to 200°C to preserve .
Ghost Peaks
Injector contamination.
Replace liner and septum; perform solvent blank runs.
References
Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation. (Standard reference for Retention Indices).
Tabanca, N., et al. (2019). Gas Chromatographic-Mass Spectrometric Analysis of Essential Oils.
NIST Mass Spectrometry Data Center. Isoamyl angelate Mass Spectrum. National Institute of Standards and Technology.
SciFinder/ChemicalBook. Chemical Properties of Angelic Acid Isoamyl Ester.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Improving Yield and Stereochemical Retention in Isoamyl Angelate Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open
Executive Summary: The "Z" Factor
The Core Challenge: The synthesis of Isoamyl Angelate (Isoamyl (Z)-2-methylbut-2-enoate) is not a standard esterification. It is a race against thermodynamics.
Angelic acid (the Z-isomer ) is thermodynamically less stable than its geometric isomer, Tiglic acid (the E-isomer ), due to the steric repulsion between the methyl and carboxyl groups on the same side of the double bond.
Critical Warning: Standard Fischer esterification conditions (Strong Acid + Heat > 60°C) will almost invariably trigger isomerization, resulting in Isoamyl Tiglate , not Angelate. This guide focuses on kinetic control strategies to lock in the Z-configuration.
Diagnostic & Troubleshooting (Q&A)
Q1: "My NMR shows a mixture of two isomers. Why did my Angelic Acid convert to Tiglic Acid?"
Diagnosis: Thermal or Acid-Catalyzed Isomerization.
Root Cause: You likely used a strong mineral acid (H₂SO₄/HCl) or heated the reaction above 50°C. The activation energy to rotate the C=C bond is lowered by protonation of the carbonyl oxygen, allowing the molecule to relax into the lower-energy Trans (Tiglic) state.
The Fix:
Immediate: Switch to Steglich Esterification (DCC/DMAP) or Enzymatic Catalysis .
Parameter Limit: Never exceed 40°C during reaction or workup.
Q2: "I used DCC/DMAP, but the yield is low and purification is a nightmare due to a white precipitate."
Diagnosis: Dicyclohexylurea (DCU) contamination.[1]
Root Cause: DCC forms DCU as a byproduct, which is insoluble in DCM but slightly soluble enough to contaminate the oil.
The Fix:
Protocol Adjustment: Switch from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and can be completely removed with a simple dilute acid wash.
Purification: If you must use DCC, cool the reaction mixture to -20°C for 4 hours before filtration to crash out the DCU.
Q3: "My enzymatic reaction (Lipase) stalled at 40% conversion."
Diagnosis: Water accumulation (Equilibrium limitation).
Root Cause: Lipases are equilibrium catalysts. As water is produced, the reaction slows or reverses (hydrolysis).
The Fix:
Add Molecular Sieves: Add activated 4Å molecular sieves (10% w/v) directly to the reaction vessel to scavenge water.
Solvent Choice: Ensure you are using a hydrophobic solvent (e.g., n-Hexane or Isooctane) to push the partition coefficient toward the ester.
Visualizing the Isomerization Trap
The following diagram illustrates the thermodynamic trap you must avoid.
Caption: The "Isomerization Trap" showing the irreversible conversion of Angelic to Tiglic acid under acidic thermal stress.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Steglich Esterification)
Best for: High stereochemical retention, lab-scale synthesis (<50g).
Catalyst: Immobilized Lipase B from Candida antarctica (CALB) or Rhizomucor miehei (e.g., Novozym 435).
Water Scavenger: Molecular Sieves (4Å), activated.
Solvent: n-Hexane (or solvent-free if liquid).
Workflow:
Setup: Mix Angelic Acid and Isoamyl Alcohol in n-Hexane.
Drying: Add Molecular Sieves (100g/L).
Initiation: Add Lipase (10-15% w/w relative to acid).
Incubation: Shake/Stir at 40°C at 200 RPM.
Monitoring: Monitor via GC. Reaction may take 24-48 hours.
Workup: Filter off the enzyme (reusable) and sieves. Evaporate solvent.[6]
Comparative Data: Yield vs. Selectivity
The following table summarizes expected outcomes based on method selection.
Parameter
Acid Catalysis (H₂SO₄, Reflux)
Steglich (EDC/DMAP)
Enzymatic (Lipase)
Reaction Temp
80-110°C
0°C → 25°C
30-45°C
Yield (Isolated)
40-60%
85-95%
70-85%
Z/E Ratio
60:40 (Significant Isomerization)
>99:1 (Retention)
>99:1 (Retention)
Purification
Difficult (Distillation)
Easy (Extraction)
Easy (Filtration)
Scalability
High
Medium (Cost of EDC)
Medium (Cost of Enzyme)
Method Selection Decision Tree
Use this logic flow to determine the correct protocol for your specific constraints.
Caption: Decision matrix for selecting the optimal synthesis route based on scale and regulatory requirements.
References
BenchChem Technical Support. (2025).[7] A Deep Dive into the Stereoisomerism of Angelic and Tiglic Acids: A Technical Guide for Researchers. Retrieved from [7]
Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Foundational text on Steglich conditions).
Hari Krishna, S., et al. (2001).[8] Lipase-catalyzed synthesis of isoamyl butyrate: A kinetic study. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. (Optimization of isoamyl ester synthesis). Retrieved from
Macedo, G. A., et al. (2025). Lipase-catalyzed synthesis of isoamyl acetate in free-solvent media – optimization using a central composite design. Retrieved from
Organic Syntheses. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth. 1985, 63, 183. Retrieved from
Technical Support Center: Angelic Acid Isoamyl Ester Synthesis
Topic: Troubleshooting Side Reactions & Stereochemical Integrity Audience: Researchers, Process Chemists, and Drug Development Professionals. Introduction: The Stereochemical Challenge Isoamyl Angelate (Isoamyl (Z)-2-met...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Side Reactions & Stereochemical Integrity
Audience: Researchers, Process Chemists, and Drug Development Professionals.
Introduction: The Stereochemical Challenge
Isoamyl Angelate (Isoamyl (Z)-2-methylbut-2-enoate) is a high-value ester widely used in flavor and fragrance applications (Roman Chamomile profile) and as a pharmaceutical intermediate.
The central challenge in its synthesis is stereochemical retention . Angelic acid is the thermodynamically less stable (Z)-isomer. Under standard esterification conditions (heat, strong acid catalysis), it readily isomerizes to the more stable (E)-isomer, Tiglic acid .[1]
This guide provides advanced troubleshooting for the three primary failure modes: Isomerization , Oligomerization , and Reaction Stalling .
Module 1: Stereochemical Integrity (The Z
E Crisis)
Issue: Product NMR shows signals for Isoamyl Tiglate.
Observation: The crude product contains a vinyl proton signal shifted downfield (approx.
6.8 ppm) alongside or replacing the expected Angelic signal ( 6.0 ppm).
Root Cause Analysis
The isomerization of Angelic acid to Tiglic acid is an acid-catalyzed equilibrium driven by thermodynamics.[1]
Protonation: The carbonyl oxygen is protonated by the acid catalyst.
Conjugate Addition (Transient): A nucleophile (or solvent) attacks the
-carbon, breaking the C=C double bond character.
Rotation: The single bond rotates to the sterically less crowded (E) conformation.
Elimination: The double bond reforms, locking in the Tiglic structure.
Troubleshooting Protocol
Variable
Recommendation
Technical Rationale
Catalyst
Avoid or -TsOH.
Strong protic acids facilitate the protonation required for bond rotation.
Temperature
Keep below 40°C .
Activation energy for rotation is accessible at reflux temperatures (C).
Activation
Use Steglich Esterification .
Uses DCC/DMAP to activate the carboxyl group under neutral/mildly basic conditions, preventing protonation of the carbonyl.
Reagent
Avoid Thionyl Chloride .
Formation of acid chlorides () generates HCl in situ, causing rapid isomerization to Tigloyl chloride.
Visualization: Isomerization Pathway
Caption: Acid-catalyzed isomerization mechanism. The sp3 intermediate allows rotation around the C2-C3 bond. Steglich conditions bypass the protonation step.
Reaction: Allow to warm to Room Temp (25°C). Stir for 3-12 hours.
Monitoring: Check TLC (Hexane:EtOAc 9:1). Look for disappearance of acid.
Workup: Filter off white DCU solid. Wash filtrate with 0.5N HCl (removes DMAP), then saturated
, then Brine.
Purification: Flash chromatography or careful vacuum distillation (add BHT before heating).
Visualization: Process Decision Matrix
Caption: Decision matrix for selecting the synthesis route. Steglich is preferred for research scales to preserve Z-configuration.
Frequently Asked Questions (FAQs)
Q1: How can I quickly distinguish Angelic ester from Tiglic ester by NMR?A: Focus on the vinyl proton (C3-H).
Angelic (Z): The proton is trans to the carbonyl. It typically appears upfield (shielded) around
6.05 - 6.15 ppm .
Tiglic (E): The proton is cis to the carbonyl. The magnetic anisotropy of the carbonyl deshields it, shifting it downfield to
6.80 - 6.95 ppm .
Tip: Always run a standard of pure Tiglic acid if quantification is critical.
Q2: Can I use Thionyl Chloride (
) to make the acid chloride first?A:Not recommended. The formation of Angeloyl chloride using thionyl chloride generates HCl and heat, which rapidly isomerizes the intermediate to Tigloyl chloride. If you must use an acid chloride, use Oxalyl Chloride with catalytic DMF at -20°C , but Steglich is safer for stereochemistry.
Q3: My product smells "sharp" rather than "fruity/herbaceous." What happened?A: This likely indicates residual Isoamyl Alcohol or Tiglic Acid .
Isoamyl alcohol has a choking, whiskey-like odor.
Tiglic acid smells spicy/warm, whereas Angelic acid is more pungent/sour.[2]
Fix: Ensure your bicarbonate wash was thorough (removes acid) and consider a Kugelrohr distillation to remove excess alcohol.
Q4: Is there a "Green" alternative to DCC?A: Yes. Immobilized Lipase (e.g., Candida antarctica Lipase B) can catalyze this esterification in organic solvents (like heptane) at 30-40°C. This method is highly stereoretentive (zero isomerization) but slower than chemical methods.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 16: Carboxylic Acid Derivatives - Mechanisms of Esterification).
Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.
Behr, A., & Seidensticker, T. (2017). Chemistry of Renewables. Springer. (Discussion on terpene and unsaturated ester synthesis).
Buckles, R. E., & Mock, G. V. (1950). The Preparation of Tiglic and Angelic Acids and Esters.[1][5] The Journal of Organic Chemistry, 15(3), 680–684. (Foundational work on Z/E isomerization).
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Reference for chemical shift anisotropy in
Technical Support Center: Enhancing the Stability of Angelic Acid Isoamyl Ester
Welcome to the technical support center for Angelic acid isoamyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the sta...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Angelic acid isoamyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability and integrity of this valuable compound in your experiments. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and validated protocols to address common stability challenges. Our approach is rooted in scientific principles and practical laboratory experience to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Angelic acid isoamyl ester, and why is its stability a concern?
Angelic acid isoamyl ester, also known as isoamyl angelate, is an organic compound with a characteristic fruity aroma, making it a valuable ingredient in the flavor and fragrance industries.[1] Structurally, it is an α,β-unsaturated ester. This chemical feature, while contributing to its unique properties, also makes it susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodegradation. Ensuring its stability is crucial for maintaining the desired sensory profile, ensuring product efficacy, and guaranteeing the reproducibility of experimental results.
Q2: What are the primary degradation pathways for Angelic acid isoamyl ester?
Based on its chemical structure, Angelic acid isoamyl ester is prone to two main degradation pathways:
Hydrolysis: The ester bond can be cleaved by water, a reaction that can be catalyzed by acids or bases, to yield angelic acid and isoamyl alcohol.[2] This process is often accelerated by elevated temperatures.[3]
Oxidation: The double bond in the angelic acid moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. This can lead to the formation of various oxidation products, resulting in off-flavors and loss of potency.
Q3: I've noticed a change in the aroma of my Angelic acid isoamyl ester sample. What could be the cause?
A change in aroma is a primary indicator of chemical degradation. The most likely cause is either hydrolysis, leading to the formation of angelic acid and isoamyl alcohol, or oxidation of the double bond. Both processes can result in the formation of volatile byproducts with different scent profiles. To confirm degradation, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.
Q4: What are the ideal storage conditions for Angelic acid isoamyl ester?
To minimize degradation, Angelic acid isoamyl ester should be stored in a cool, dark, and dry place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended. It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen and reduce the risk of oxidation.
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during the handling and use of Angelic acid isoamyl ester.
Observed Issue
Potential Cause(s)
Recommended Action(s)
Change in physical appearance (e.g., color, clarity)
Oxidation, Polymerization
Store under an inert atmosphere. Consider adding a suitable antioxidant. Avoid exposure to light.
Development of off-odors
Hydrolysis, Oxidation
Confirm degradation using GC or HPLC. Review storage and handling procedures to minimize exposure to moisture, air, and light.
Inconsistent experimental results
Degradation of the stock solution
Prepare fresh solutions for each experiment. Validate the purity of the stock solution before use. Implement proper storage protocols.
Precipitation in solution
Hydrolysis leading to the formation of less soluble angelic acid, or temperature effects.
Ensure the solvent is anhydrous. Control the pH of the solution. If temperature-related, gently warm the solution to redissolve the precipitate.
In-Depth Technical Protocols
Protocol 1: Stabilization Against Oxidative Degradation
Oxidation is a major concern for unsaturated esters. This protocol outlines the use of antioxidants to mitigate this issue.
Principle: Antioxidants function by scavenging free radicals that initiate the oxidation process. Phenolic antioxidants are particularly effective.[4]
Recommended Antioxidants:
Antioxidant
Recommended Concentration (w/w)
Notes
Butylated Hydroxytoluene (BHT)
0.01 - 0.1%
A commonly used and effective synthetic antioxidant.[5]
Tocopherols (Vitamin E)
0.05 - 0.5%
A natural antioxidant, suitable for applications where synthetic additives are a concern.
Propyl Gallate (PG)
0.01 - 0.1%
Often used in combination with BHT or BHA for synergistic effects.
Experimental Workflow:
Caption: Workflow for antioxidant addition to improve stability.
Step-by-Step Methodology:
Selection of Antioxidant: Choose an appropriate antioxidant based on the application and regulatory requirements.
Preparation of Stock Solution: Dissolve the chosen antioxidant in a small amount of a compatible, anhydrous solvent.
Addition to Ester: Add the antioxidant solution to the Angelic acid isoamyl ester and mix thoroughly to ensure homogeneity.
Inert Atmosphere: Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing.
Storage: Store the stabilized ester under the recommended conditions (cool, dark, and dry).
Monitoring: Periodically analyze the stabilized ester using GC or HPLC to monitor its purity and degradation over time.
Protocol 2: Mitigation of Hydrolytic Degradation
Hydrolysis can be minimized by controlling the presence of water and the pH of the environment.
Principle: The rate of ester hydrolysis is highly dependent on the concentration of water and the presence of acidic or basic catalysts.[3]
Strategies for Preventing Hydrolysis:
Use of Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous solvents to minimize the water content.
pH Control: Maintain the pH of the formulation in the slightly acidic to neutral range (pH 4-6), as both strongly acidic and alkaline conditions can accelerate hydrolysis.
Formulation Strategies: For liquid formulations, consider using co-solvents or creating emulsions to protect the ester from the aqueous phase.[6] Microencapsulation can also be an effective technique to create a physical barrier against moisture.[7][8]
Experimental Workflow for Formulation:
Caption: Primary degradation routes for Angelic acid isoamyl ester.
By understanding these degradation pathways and implementing the appropriate stabilization strategies, researchers can ensure the integrity of Angelic acid isoamyl ester in their work, leading to more reliable and reproducible outcomes. For further assistance or specific application support, please do not hesitate to contact our scientific team.
References
isoamyl angelate isopentyl-(Z)-but-2-enoate. (n.d.). The Good Scents Company. Retrieved February 7, 2024, from [Link]
Kinetic study on the catalytic esterification of acetic acid with isoamyl alcohol over Amberlite IR-120. (2013). ResearchGate. Retrieved February 7, 2024, from [Link]
Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. (2021). PMC - PubMed Central. Retrieved February 7, 2024, from [Link]
Effects of Chelating Agents and Salts on Interfacial Properties and Lipid Oxidation in Oil-in-Water Emulsions. (2020). ResearchGate. Retrieved February 7, 2024, from [Link]
Chelating Agents and Stabilizers for Metalworking Fluids. (n.d.). Zschimmer & Schwarz. Retrieved February 7, 2024, from [Link]
Metal Chelators as Antioxidants. (2022). AOCS. Retrieved February 7, 2024, from [Link]
Kinetics of alkaline hydrolysis of synthetic organic esters. (2021). ChemRxiv. Retrieved February 7, 2024, from [Link]
Hydrolysis of Esters - Acid. (2024). Save My Exams. Retrieved February 7, 2024, from [Link]
Kinetics of Ester Hydrolysis. (2014). YouTube. Retrieved February 7, 2024, from [Link]
FLAVOUR REFORMULATION AND FLAVOUR STABILITY. (n.d.). Nottingham ePrints. Retrieved February 7, 2024, from [Link]
Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications. (2025). CUIGUAI Flavoring. Retrieved February 7, 2024, from [Link]
Factors Affecting Flavour Stability. (2017). SlideShare. Retrieved February 7, 2024, from [Link]
Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (2021). MDPI. Retrieved February 7, 2024, from [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC. Retrieved February 7, 2024, from [Link]
Flavor Stability: Techniques & Factors. (2024). StudySmarter. Retrieved February 7, 2024, from [Link]
Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution. (2025). ResearchGate. Retrieved February 7, 2024, from [Link]
Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. (2025). NIH. Retrieved February 7, 2024, from [Link]
Thermodynamic and Kinetic Study on the Catalysis of Isoamyl Acetate by a Cation-Exchange Resin in an Intensified Fixed-Bed Reactor. (2020). NIH. Retrieved February 7, 2024, from [Link]
Technical Support Center: Overcoming Equilibrium in Angelic Acid Esterification
Current Status: Online Agent: Senior Application Scientist Ticket ID: ANG-EST-001 Subject: Preventing Z-to-E Isomerization and Driving Conversion The Core Challenge: The "Angelate-Tiglate" Trap Welcome to the technical s...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Agent: Senior Application Scientist
Ticket ID: ANG-EST-001
Subject: Preventing Z-to-E Isomerization and Driving Conversion
The Core Challenge: The "Angelate-Tiglate" Trap
Welcome to the technical support hub for angelic acid chemistry. If you are here, you are likely facing low yields or, more frustratingly, finding that your "pure" angelic acid ester has mysteriously converted into a tiglic acid ester.
The Problem:
Angelic acid ((Z)-2-methyl-2-butenoic acid ) is the kinetically trapped, thermodynamically unstable isomer. Its counterpart, Tiglic acid ((E)-isomer ), is significantly more stable due to reduced steric clash between the methyl and carboxyl groups.
Thermodynamic Trap: Under acidic conditions, heat, or UV light, the C=C double bond can temporarily protonate or relax, allowing rotation to the lower-energy (E)-configuration. Once it flips to Tiglic acid, it will not flip back.
Equilibrium Trap: Like all esterifications, the reaction is reversible. Water accumulation halts conversion.
This guide provides the protocols to lock in the (Z)-configuration while forcing the reaction to completion.
Diagnostic: Select Your Synthetic Route
Do not default to Fischer esterification. The sulfuric acid and reflux conditions are a guaranteed recipe for isomerization. Use the decision matrix below to select the correct protocol for your specific substrate.
Figure 1: Strategic Decision Matrix for Angelic Acid Esterification. Select Method A for high-value substrates to minimize Z-to-E isomerization risk.
Technical Protocols & Workflows
Method A: Yamaguchi Esterification (The Gold Standard)
Best for: Complex alcohols, natural products, and preventing isomerization.
This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1] The steric bulk of the TCBC leaving group prevents the "attack-and-flip" mechanism that causes isomerization.
Reagents:
Angelic acid (1.1 equiv)
Alcohol (1.0 equiv)
Yamaguchi Reagent (TCBC) (1.1 equiv)
Triethylamine (Et3N) (1.2 equiv)
DMAP (1.5 - 2.0 equiv) Note: High DMAP load is critical here.
Solvent: Toluene or THF (Anhydrous)
Protocol:
Activation: Dissolve Angelic acid and Et3N in Toluene. Cool to 0°C.
Mixed Anhydride: Add TCBC dropwise. Stir at 0°C for 1 hour. A precipitate (Et3N·HCl) will form.[2][3]
Esterification: Add the Alcohol and DMAP (dissolved in minimal toluene) slowly.
Reaction: Allow to warm to Room Temperature (RT). Do not reflux. Stir for 4-12 hours.
Workup: Dilute with ether, wash with saturated NaHCO3 (removes unreacted acid/anhydride), then brine.
Why this works: The reaction proceeds via a nucleophilic acyl substitution at low temperature. The mixed anhydride is highly reactive, allowing the alcohol to attack without the need for strong acid catalysis or excessive heat.
Method B: Modified Steglich Esterification
Best for: Small scale, simple alcohols, acid-sensitive substrates.
Standard DCC coupling can be sluggish with hindered acids like Angelic acid, leading to N-acylurea side products. We modify this with excess DMAP.
Stir at 0°C for 1 hour, then warm to RT overnight.
Critical Step: If using DCC, filter off the urea precipitate before aqueous workup.
Troubleshooting: If conversion stalls, add 0.5 equiv of HOBt (Hydroxybenzotriazole) to form a more active ester intermediate, though Yamaguchi is preferred if this fails.
Method C: The "Cold" Acid Chloride Route
Best for: Large scale, robust alcohols. STRICT TEMPERATURE CONTROL REQUIRED.
Warning: Thionyl chloride (SOCl2) generates HCl and heat, which guarantees isomerization to Tiglic acid. You must use Oxalyl Chloride and catalytic DMF at low temperatures.
Protocol:
Chloride Formation: Dissolve Angelic acid in DCM. Cool to -10°C .
Add catalytic DMF (2-3 drops).
Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (CO/CO2) will occur.
Stir at 0°C until gas evolution ceases (approx 2 hrs). Do not heat.
Evaporation: Remove solvent/excess reagent under high vacuum at < 20°C . Do not distill the chloride with heat.
Coupling: Redissolve the crude Angeloyl chloride in DCM. Add to a solution of Alcohol + Pyridine (1.5 equiv) at 0°C.
Troubleshooting: Isomerization & Analysis
If you suspect your product has isomerized, use this guide to confirm and remediate.
Visualizing the Isomerization Mechanism
Understanding the enemy is the first step to defeating it. The Z-to-E flip is acid-catalyzed.[5]
Figure 2: The Acid-Catalyzed Isomerization Pathway. Once the double bond is protonated, rotation occurs to relieve steric strain, locking the molecule into the Tiglic (E) form.
Diagnostic Data: NMR & Physical Properties
Use 1H NMR to distinguish the isomers. The beta-methyl group (at C3) is the diagnostic signal.
Feature
Angelic Acid / Esters (Z)
Tiglic Acid / Esters (E)
Structure
Methyl & Carboxyl on same side
Methyl & Carboxyl on opposite sides
1H NMR (C3-Methyl)
~1.98 - 2.05 ppm (Deshielded)
~1.80 - 1.85 ppm (Shielded)
1H NMR (Olefinic H)
~6.10 ppm (quartet-like)
~6.85 ppm (quartet-like)
Boiling Point (Methyl Ester)
129 - 130°C
138 - 139°C
Stability
Kinetic Product (Labile)
Thermodynamic Product (Stable)
Remediation: Separation Strategy
If you have a mixture (e.g., 80:20 Z:E), you can separate them due to the boiling point difference (~9°C for methyl esters).
Action: Perform a careful fractional distillation.
Result: The Angelate (lower bp, ~129°C) will distill first. The Tiglate (higher bp, ~139°C) will remain in the pot longer.
Note: This requires a column with high theoretical plates (e.g., Vigreux column or spinning band).
FAQ: Equilibrium & Yield
Q: Can I use a Dean-Stark trap to remove water?A:Proceed with caution. Dean-Stark requires refluxing toluene (110°C). This temperature is sufficient to promote thermal isomerization over long periods. If you must use azeotropic distillation, use Benzene (80°C) or perform the reaction under vacuum to lower the boiling point. Molecular sieves (3Å or 4Å) in the reaction vessel are a safer alternative.
Q: My reaction stalled at 60% conversion. What now?A: This is typical for sterically hindered acids.
Do not add heat.
Add a catalyst booster: If using Steglich, add more DMAP (up to 1.0 equiv).
Switch Reagents: If using DCC, switch to Yamaguchi . The mixed anhydride is significantly more electrophilic than the O-acylisourea.
Q: Why did my Acid Chloride prep turn dark/black?A: You likely used Thionyl Chloride or heated the Oxalyl Chloride reaction. The dark color indicates polymerization or decomposition. Discard and restart using the "Cold Acid Chloride" protocol above.
References
Stereoisomerism & Isomerization: Buckles, R. E., & Mock, G. V. (1949). Synthesis of Tiglic and Angelic Acids. Journal of Organic Chemistry. Link
Yamaguchi Esterification Protocol: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride. Bulletin of the Chemical Society of Japan. Link
Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link
Isomerization-Distillation Data: EP0112394B1. Process for preparing angelic acid or its ester.[6][7][8][9] European Patent Office. Link
Ingenol 3-Angelate Synthesis (Stereoconservative): Liang, X., et al. (2012). Semisynthesis of Ingenol 3-Angelate (PEP005). The Journal of Organic Chemistry. Link
Technical Support Center: The Effect of Temperature on Isoamyl Angelate Formation
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of isoamyl angelate. This document is designed for researchers, chemists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of isoamyl angelate. This document is designed for researchers, chemists, and drug development professionals who are working with or developing processes involving this important ester. Here, we will move beyond simple protocols to explore the critical role of temperature, offering field-proven insights in a troubleshooting-focused, question-and-answer format to address the specific challenges you may encounter.
Section 1: Fundamental Concepts in Isoamyl Angelate Synthesis
Q: What is the primary reaction used to synthesize isoamyl angelate, and what are the key components?
A: The most common and direct method for synthesizing isoamyl angelate is the Fischer-Speier Esterification . This is a classic organic reaction where a carboxylic acid (angelic acid) reacts with an alcohol (isoamyl alcohol) in the presence of an acid catalyst.[1]
The key components are:
Angelic Acid ((Z)-2-methyl-2-butenoic acid): The carboxylic acid. Its cis (Z) configuration around the double bond is crucial for the identity of the final product.[2]
Isoamyl Alcohol (3-methyl-1-butanol): The alcohol component.
Acid Catalyst: Typically a strong protic acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The catalyst's role is to protonate the carbonyl oxygen of the angelic acid, making it significantly more electrophilic and susceptible to attack by the alcohol.[3][4] This dramatically increases the reaction rate.
Water (H₂O): A byproduct of the reaction.
The overall reaction is an equilibrium, meaning it is reversible.[5]
Caption: Fischer-Speier esterification reaction.
Q: Why is temperature considered the most critical parameter for the synthesis of isoamyl angelate specifically?
A: Temperature is paramount because it governs a critical trade-off between reaction kinetics and the chemical stability of the starting material, angelic acid.
Reaction Rate: Like most chemical reactions, the rate of esterification increases with temperature.[4] Higher temperatures provide the necessary activation energy for the reactant molecules to collide effectively and form the product. Insufficient heat will result in a slow, inefficient reaction.
Side Reactions (Isomerization): This is the crucial challenge. Angelic acid is the thermodynamically less stable cis (Z) isomer of 2-methyl-2-butenoic acid. When heated, especially in the presence of an acid catalyst, it readily and irreversibly isomerizes to its more stable trans (E) isomer, tiglic acid .[6] If this occurs, the isoamyl alcohol will react with the newly formed tiglic acid, producing the undesired byproduct, isoamyl tiglate .
Therefore, the experimental goal is to find an optimal temperature that is high enough to drive the esterification at a reasonable rate but low enough to minimize the isomerization of angelic acid to tiglic acid.
Caption: The temperature trade-off in isoamyl angelate synthesis.
Section 2: Troubleshooting Guide for Common Issues
This section addresses specific problems you might encounter during your experiment, with a focus on temperature-related causes and solutions.
Q: My reaction yield is very low, and a significant amount of starting material remains even after several hours. What is the likely cause?
A: The most probable cause is insufficient reaction temperature.
Causality: The Fischer esterification has a significant activation energy. If the temperature is too low, the reactant molecules (angelic acid and isoamyl alcohol) will not have enough kinetic energy to overcome this barrier upon collision. The catalyst helps lower this barrier, but sufficient heat is still required for an efficient reaction rate.[3]
Troubleshooting Steps:
Verify Reflux: Ensure your reaction is gently boiling (refluxing). Reflux is the state where vapors from the boiling liquid condense and return to the reaction flask, allowing the reaction to be maintained at the boiling point of the solvent or reactant mixture without loss of material.[7][8]
Check Heating Mantle/Oil Bath Temperature: If using a heating mantle, its surface temperature may need to be set significantly higher than the desired reaction temperature (e.g., set to 150-160°C to achieve reflux around 130°C).[9] Use a thermometer in the heating block or oil bath to monitor the external temperature.
Ensure Proper Insulation: A poorly insulated apparatus can lead to heat loss and prevent the reaction from reaching the optimal reflux temperature.
Q: My final product analysis (e.g., by GC or NMR) shows two distinct ester products. Why is this happening?
A: You are almost certainly forming isoamyl tiglate as a major impurity due to excessive temperature or prolonged reaction time.
Causality: As previously discussed, angelic acid isomerizes to the more stable tiglic acid at elevated temperatures in an acidic environment.[6] Once tiglic acid is formed, it competes with the remaining angelic acid to react with isoamyl alcohol, leading to a mixture of isoamyl angelate and isoamyl tiglate. The boiling points of these two esters are very close, making them difficult to separate by simple distillation.
Troubleshooting Steps:
Reduce Reaction Temperature: If refluxing the neat reactants (isoamyl alcohol B.P. = 131.1°C, angelic acid B.P. = 198.5°C), the temperature will be at least 131°C.[10][11] This may be too high. Consider using a solvent with a lower boiling point (e.g., toluene, B.P. 111°C) to act as a temperature ceiling.
Shorten Reaction Time: Isomerization is time-dependent. Monitor the reaction progress (e.g., by thin-layer chromatography) and stop the reaction as soon as a reasonable conversion is achieved (e.g., 1-2 hours), rather than letting it run overnight.
Re-evaluate Catalyst Amount: While catalytic, an excessive amount of strong acid can accelerate the undesired isomerization. Use the minimum effective amount of catalyst.
Q: The reaction mixture turned dark brown or black, and the final product is difficult to purify. What went wrong?
A: This indicates thermal degradation or polymerization, caused by excessive heat.
Causality: At very high temperatures, organic molecules, especially those with double bonds like angelic acid and its ester, can begin to decompose or polymerize.[4] This leads to the formation of complex, high-molecular-weight tars that are responsible for the dark coloration and are very difficult to remove from the desired product. While simple aliphatic esters often begin to degrade around 275°C, the presence of the double bond in angelic acid makes it more susceptible to such side reactions at lower temperatures.[12]
Troubleshooting Steps:
Immediately Reduce Heat: This is a clear sign that your heating is too aggressive.
Use a Controlled Heat Source: An oil bath provides much more uniform and controllable heating than a heating mantle, preventing localized "hot spots" that can cause charring.
Ensure Adequate Stirring: Vigorous stirring distributes heat evenly throughout the reaction mixture, preventing localized overheating at the bottom of the flask.
Technical Support Hub: Water Removal in Angelic Acid Isoamyl Ester Synthesis
Topic: Water Removal Strategies & Isomerization Control Target Audience: Organic Chemists, Process Engineers, Drug Development Scientists Document ID: TS-ANG-004 Last Updated: 2026-02-04[1][2] Core Technical Overview: Th...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Water Removal Strategies & Isomerization Control
Target Audience: Organic Chemists, Process Engineers, Drug Development Scientists
Document ID: TS-ANG-004
Last Updated: 2026-02-04[1][2]
Core Technical Overview: The Water-Isomerization Paradox
In the synthesis of Isoamyl Angelate (3-methylbutyl (Z)-2-methylbut-2-enoate), water removal is not merely about driving the Fischer esterification equilibrium (
); it is a critical control point for stereochemical integrity.
The Challenge:
Angelic acid ((Z)-2-methyl-2-butenoic acid) is thermodynamically unstable relative to its geometric isomer, Tiglic acid ((E)-isomer).[3]
Angelic Acid (Z): Less stable (steric hindrance between methyl and carboxyl groups).
Standard water removal methods (e.g., high-temperature Dean-Stark reflux with strong acids like
) provide the activation energy and protonation pathways that catalyze the Z E isomerization . Therefore, the water removal strategy must be selected to minimize thermal exposure and proton availability at the -carbon.
Troubleshooting Hub (Q&A)
Issue 1: "I am seeing a new peak in my GC/NMR eluting just after my product."
Diagnosis: Thermal Isomerization to Isoamyl Tiglate.
Root Cause: Reaction temperature was too high or reaction time too long, likely driven by a high-boiling azeotropic solvent (e.g., Toluene/Xylene at ambient pressure) or strong mineral acid catalyst.
Technical Fix:
Switch Solvent: Move from Toluene (BP 110°C) to Cyclohexane (BP 81°C) or DCM (BP 40°C) if using a Soxhlet setup.
Apply Vacuum: If using Toluene, apply partial vacuum (e.g., 200-300 mbar) to lower the azeotropic boiling point to <60°C.
Change Protocol: Abort thermal methods and switch to Steglich Esterification (See Protocol B), which operates at room temperature.
Issue 2: "Reaction stalls at 60-70% conversion despite refluxing."
Diagnosis: Water Saturation / Equilibrium Lock.
Root Cause: The azeotropic return is not "dry" enough, or the molecular sieves are saturated. In isoamyl alcohol esterifications, the alcohol itself can retain significant water if not dry initially.
Technical Fix:
Sieve Activation: Ensure 3Å or 4Å Molecular Sieves are activated at 300°C for 3 hours before use.
Double-Trap Method: Place a layer of activated molecular sieves inside the Dean-Stark trap arm (below the condenser) to "polish" the returning solvent.
Stoichiometry: Increase Isoamyl alcohol equivalents to 1.5 - 2.0. (Note: This complicates purification but drives equilibrium).
Issue 3: "My product turns yellow/brown during distillation."
Diagnosis: Polymerization or Acid-Catalyzed Degradation.
Root Cause: Residual acid catalyst (p-TsOH or
) concentrating in the pot during water removal/solvent stripping.
Technical Fix:
Neutralization: You must neutralize the catalyst (wash with
) before any distillation or high-vacuum workup.
Inhibitor: Add a radical inhibitor (e.g., BHT or Hydroquinone, 100 ppm) if the color suggests polymerization of the alkene moiety.
Decision Matrix & Workflows
The following diagram illustrates the decision logic for selecting the correct water removal method based on your specific constraints (Scale vs. Isomer Purity).
Caption: Decision tree for selecting water removal strategy. Red nodes indicate critical decision points regarding isomeric purity.
Best for: Large scale (>50g) where reagents are stable enough for mild heating.
Concept: Lowering pressure reduces the boiling point of the azeotrope, allowing water removal at temperatures (40-50°C) that do not provide enough energy for the
Setup: Equip a 3-neck RBF with a Dean-Stark trap and a reflux condenser. Connect the top of the condenser to a vacuum manifold with a pressure controller.
Charge: Add Angelic acid, Isoamyl alcohol, and solvent (approx 0.5 M concentration relative to acid). Add p-TsOH last.
Vacuum: Slowly reduce pressure to 250-300 mbar (if using Toluene) or 500 mbar (if using Cyclohexane).
Reflux: Heat the bath gently. The goal is to achieve reflux at an internal temperature of <55°C .
Monitor: Watch the trap for water separation. Monitor reaction via TLC/GC every hour.
Termination: Once water evolution ceases (usually 4-6 hours), cool to RT, break vacuum with Nitrogen, and immediately neutralize with
wash.
Protocol B: Steglich Esterification (Chemical Water Removal)
Best for: High-value, small-scale synthesis requiring >99% Z-isomer retention.
Concept: Uses Dicyclohexylcarbodiimide (DCC) to chemically "dehydrate" the reaction by forming Dicyclohexylurea (DCU).[5] The reaction proceeds at Room Temperature (RT) , effectively eliminating thermal isomerization risks.
Dissolution: Dissolve Angelic acid and Isoamyl alcohol in anhydrous DCM (0.2 M) in a round-bottom flask under Nitrogen.
Catalyst: Add DMAP (dimethylaminopyridine) in one portion.
Coupling (0°C): Cool the mixture to 0°C in an ice bath.
DCC Addition: Add DCC (dissolved in minimal DCM) dropwise over 20 minutes. Note: A white precipitate (DCU) will form immediately.
Reaction: Allow to warm to Room Temperature naturally. Stir for 12-16 hours.
Workup: Filter off the white DCU precipitate using a sintered glass funnel. Wash the filtrate with 0.5N HCl (to remove DMAP) and then saturated
.
Purification: Concentrate filtrate. The residue is usually pure enough for distillation or column chromatography.
Data & Solvent Selection Guide
The choice of solvent for azeotropic distillation dictates the thermal stress on Angelic acid.
Table 1: Solvent Azeotrope Data & Isomerization Risk
Solvent
Azeotrope BP (w/ Water)
Water % in Azeotrope
Isomerization Risk (Z E)
Recommendation
Dichloromethane
38.1°C
1.5%
Negligible
Excellent for Soxhlet methods.
Cyclohexane
69.5°C
8.5%
Low
Preferred for atmospheric Dean-Stark.
Benzene
69.3°C
8.8%
Low
Effective, but avoided due to toxicity.
Toluene
85.0°C
20.2%
Moderate
Risky at atm pressure. Use Vacuum.
Xylenes
~94°C
~40%
High
DO NOT USE. Promotes rapid isomerization.
References
Isomerization Kinetics: BenchChem Technical Guides. "A Deep Dive into the Stereoisomerism of Angelic and Tiglic Acids." Accessed Feb 4, 2026.
Steglich Protocol: Neises, B., & Steglich, W. (1978).[5][6] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524.
Azeotropic Data:CRC Handbook of Chemistry and Physics, "Azeotropic D
General Esterification: Master Organic Chemistry. "Fischer Esterification Mechanism and Optimization."
Technical Support Center: Enzymatic Synthesis of Isoamyl Angelate
Topic: Troubleshooting Substrate Inhibition & Kinetic Stalling in Lipase-Catalyzed Esterification Diagnostic Framework: The Mechanism of Failure To troubleshoot the synthesis of isoamyl angelate (the key flavor compound...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Substrate Inhibition & Kinetic Stalling in Lipase-Catalyzed Esterification
Diagnostic Framework: The Mechanism of Failure
To troubleshoot the synthesis of isoamyl angelate (the key flavor compound in Roman Chamomile), one must first understand why the reaction fails. Unlike simple esters, this reaction involves Angelic Acid ((Z)-2-methyl-2-butenoic acid), an
-unsaturated acid.
The Core Problem:
The reaction follows a Ping-Pong Bi-Bi mechanism , but it is plagued by Competitive Substrate Inhibition (mainly by the acid).
Steric/Electronic Resistance: The double bond conjugated with the carboxyl group in angelic acid reduces the electrophilicity of the carbonyl carbon, making the formation of the Acyl-Enzyme Intermediate slow.
Dead-End Inhibition: High concentrations of angelic acid bind to the enzyme in a non-productive mode or acidify the essential micro-aqueous layer, stripping the enzyme (usually Candida antarctica Lipase B, CALB) of its catalytic conformation.
Visualizing the Inhibition Pathway
The following diagram illustrates the standard catalytic cycle versus the "Dead-End" inhibition route that causes your reaction to stall.
Figure 1: Ping-Pong Bi-Bi mechanism showing the 'Dead-End' inhibition pathway caused by excess Angelic Acid.
Troubleshooting Guide: Scenarios & Solutions
Scenario A: Reaction starts but stalls at ~40% conversion
Diagnosis: Thermodynamic Equilibrium shift due to Water Accumulation.
Mechanism: Lipase-catalyzed esterification is reversible. As water is produced, the rate of hydrolysis (reverse reaction) equals the rate of esterification.
Corrective Action:
Do not add more enzyme. This will only speed up the equilibrium, not shift it.
Install a Water Removal System: Add activated Molecular Sieves (3Å or 4Å) directly to the reaction vessel.
Dosage: 50–100 g/L of reaction volume.
Pre-treatment:[1] Activate sieves at 250°C for 4 hours before use.
Scenario B: Reaction rate is near zero immediately after start
Diagnosis: Severe Substrate Inhibition (Acidification).
Mechanism: You likely added all the Angelic Acid at
. The high acid concentration lowered the pH of the enzyme's micro-environment, denaturing it or locking it in the "Dead-End" complex shown in Figure 1.
Corrective Action:
Dilute the System: Increase the solvent volume (e.g., n-heptane) to lower the effective acid concentration.
Switch to Fed-Batch: (See Protocol below). NEVER add >0.5 M Angelic Acid in a single bolus.
Scenario C: Enzyme particles are clumping together
Diagnosis: Polar Saturation / Water Phase Separation.
Mechanism: The reaction medium is too polar (perhaps due to high alcohol content or accumulated water), causing the hydrophilic enzyme carrier (e.g., acrylic resin of Novozym 435) to agglomerate.
Corrective Action:
Change Solvent: Switch to a solvent with a higher LogP value (hydrophobicity).
Agitation Check: Ensure stirring is sufficient to suspend particles but not so vigorous that it grinds the immobilized support (avoid magnetic stir bars; use overhead impellers).
Optimization Protocols
Protocol 1: Fed-Batch Synthesis (The "Gold Standard" for Inhibition)
Purpose: To maintain Angelic Acid concentration below the inhibition threshold (
Add the enzyme biocatalyst.[2][3][4][5] Start agitation (200 RPM).
Fed-Batch Addition (The Critical Step):
Monitor acid consumption via titration or GC.
When conversion reaches ~80% of the current acid charge, add the next aliquot of Angelic Acid (0.1 M).
Repeat until total targeted acid load is reached (e.g., 0.5 M total).
Termination:
Filter out the immobilized enzyme (can be washed with cold acetone and reused).
Data: Solvent Selection Guide
Why it matters: Hydrophobic solvents preserve the enzyme's essential water layer. Hydrophilic solvents strip it, deactivating the catalyst.
Solvent
LogP Value
Suitability for Isoamyl Angelate
Expected Relative Activity
n-Heptane
4.0
Optimal
100% (Benchmark)
Isooctane
4.5
Excellent
95–98%
n-Hexane
3.5
Good (Volatile)
90–95%
Toluene
2.5
Poor (Strips water)
< 40%
Acetone
-0.24
Do Not Use
~0% (Denaturation)
Frequently Asked Questions (FAQs)
Q: Can I use Methacrylic Acid as a model for Angelic Acid?A:No. While both are unsaturated, Angelic Acid has a methyl group on the
-carbon (it is "tiglic acid's" isomer). This adds significant steric bulk compared to methacrylic acid. Kinetics derived from methacrylic acid will overestimate the reaction rate for isoamyl angelate.
Q: Why not use a solvent-free system to be "Greener"?A: For this specific reaction, solvent-free systems result in extremely high substrate concentrations. Since Angelic Acid is a potent inhibitor, a solvent-free approach will likely result in <10% conversion before the enzyme is deactivated. You must use a solvent (like heptane) to dilute the acid.
Q: My enzyme looks "glassy" after the reaction. Is it ruined?A: This usually indicates the accumulation of polar byproducts (water/glycerol if using oils) or sugar residues inside the pores. Wash the enzyme with dry ethanol followed by n-heptane. If activity does not recover, the protein may have denatured due to local acidification.
References
Anschau, A., et al. (2011).[1] "Enzymatic synthesis optimization of isoamyl butyrate from fusel oil." Brazilian Journal of Chemical Engineering, 28(4).
Context: Establishes the baseline for isoamyl ester kinetics and the negative effect of high acid concentration on conversion r
Hari Krishna, S., et al. (2001).[1] "Lipase-catalyzed synthesis of isoamyl butyrate: a kinetic study." Biochimica et Biophysica Acta (BBA).[1]
Context: Defines the Ping-Pong Bi-Bi mechanism parameters and competitive inhibition constants for isoamyl alcohol esterific
Ortiz, C., et al. (2019). "Novozym 435: the 'perfect' lipase immobilized biocatalyst?" Catalysis Science & Technology.
Context: Authoritative review on the stability, solvent compatibility, and mechanical properties of the Novozym 435 c
Yadav, G.D., & Trivedi, A.H. (2003). "Kinetic modeling of immobilized lipase catalyzed synthesis of n-octyl acetate in non-aqueous media." Enzyme and Microbial Technology.
Context: Provides the mathematical grounding for the "Dead-End" inhibition complex model used in the diagnostic diagram.
A Comparative Analysis of Angelate Esters' Bioactivity: A Guide for Researchers
Introduction Angelate esters, a class of naturally occurring and synthetic compounds, have garnered significant interest in the scientific community for their diverse and potent biological activities. Characterized by th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Angelate esters, a class of naturally occurring and synthetic compounds, have garnered significant interest in the scientific community for their diverse and potent biological activities. Characterized by the presence of an angeloyl group, these esters are found in a variety of plant species, particularly within the Apiaceae (e.g., Angelica, Ferula) and Euphorbiaceae families.[1] Their therapeutic potential spans a wide range of applications, including anti-cancer, anti-inflammatory, and antimicrobial therapies.[2][3]
This guide provides a comprehensive comparative analysis of the bioactivity of prominent angelate esters, with a focus on decursinol angelate and 3-ingenyl angelate (PEP005). By synthesizing experimental data, elucidating mechanisms of action, and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in this promising field.
Anti-Cancer Activity: A Tale of Two Esters
Decursinol angelate and 3-ingenyl angelate have emerged as lead compounds in the investigation of angelate esters as anti-cancer agents, exhibiting distinct mechanisms of action and potencies against various cancer cell lines.
Comparative Cytotoxicity
The cytotoxic potential of these angelate esters has been evaluated across a range of cancer cell lines, with their efficacy being highly dependent on the cell type and the specific ester. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
*Decursin is a closely related pyranocoumarin to decursinol angelate and is often studied alongside it.
It is important to note that the cytotoxicity of these compounds can also affect normal cells. For instance, decursin has been shown to have an IC50 of 87.3 µM on normal human osteoblasts (NHOst) after 24 hours of exposure, suggesting a degree of selectivity for cancer cells over normal cells in some contexts.[6]
Mechanisms of Anti-Cancer Action
The anti-neoplastic effects of decursinol angelate and 3-ingenyl angelate are mediated through distinct signaling pathways, offering multiple avenues for therapeutic intervention.
Decursinol Angelate: A Multi-pronged Attack on Cancer Cells
Decursinol angelate, a pyranocoumarin primarily isolated from Angelica gigas, has demonstrated a wide array of anti-cancer properties.[2] Its primary mechanism involves the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[2] Furthermore, it has been shown to inhibit cancer cell proliferation and invasion.[2]
Key signaling pathways modulated by decursinol angelate include:
PI3K/AKT Pathway: Inhibition of this critical survival pathway contributes to the pro-apoptotic effects of decursinol angelate.
ERK Pathway: Modulation of this pathway is also implicated in its anti-cancer activity.
NF-κB Pathway: By suppressing the activation of NF-κB, a key regulator of inflammation and cell survival, decursinol angelate can inhibit tumor progression.
Figure 1: Signaling pathways modulated by Decursinol Angelate.
3-Ingenyl Angelate (PEP005): A Potent Activator of Protein Kinase C
3-Ingenyl angelate, a diterpene ester from Euphorbia peplus, exerts its potent anti-cancer effects primarily through the activation of Protein Kinase C (PKC) isoforms.[3] This activation triggers a cascade of downstream signaling events that can lead to either apoptosis or necrosis, depending on the concentration and cell type.[3][8]
The activation of specific PKC isoforms, particularly PKCδ, is crucial for the pro-apoptotic effects of PEP005 in some cancer cells.[9] The signaling cascade initiated by PEP005 can also involve the activation of the Ras/Raf/MAPK pathway, further contributing to its cytotoxic effects.[10]
Figure 2: Signaling pathways activated by 3-Ingenyl Angelate (PEP005).
Anti-Inflammatory Activity: Quelling the Fire
Inflammation is a critical process in the development and progression of many diseases, including cancer. Angelate esters, particularly decursinol angelate, have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[11]
By suppressing the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines and mediators, thereby mitigating the inflammatory response. This anti-inflammatory action may also contribute to their anti-cancer effects, as chronic inflammation is a known driver of tumorigenesis.
While specific IC50 values for the anti-inflammatory effects of isolated angelate esters are not as widely reported as their anti-cancer counterparts, studies on extracts rich in these compounds show a clear dose-dependent reduction in inflammatory markers. For example, an extract of Angelica gigas rich in decursin and decursinol angelate was shown to significantly alleviate symptoms and reduce the levels of inflammatory mediators in a mouse model of ulcerative colitis.[12]
Antimicrobial Activity: A Frontier for Exploration
The antimicrobial potential of angelate esters is a less explored but promising area of research. While comprehensive studies with MIC (Minimum Inhibitory Concentration) values for a wide range of isolated angelate esters are limited, evidence from studies on plant extracts and essential oils containing these compounds suggests significant antimicrobial activity.[13]
For instance, essential oils from various Ferula species, known to contain sesquiterpene coumarins which can include angelate esters, have shown antibacterial and antifungal properties.[4][14] The lipophilic nature of the angelate moiety is thought to facilitate the disruption of microbial cell membranes, leading to cell death. Further research is needed to isolate and characterize the specific angelate esters responsible for these effects and to determine their MIC values against a broad spectrum of pathogens.
Structure-Activity Relationship (SAR): The Blueprint for Bioactivity
The biological activity of angelate esters is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs.
For pyranocoumarins like decursinol angelate, the presence and nature of the ester group at the C-3' position of the dihydropyran ring are critical for cytotoxicity. The angelate moiety, with its specific stereochemistry and lipophilicity, plays a significant role in the molecule's ability to interact with its biological targets. Modifications to the coumarin core or the ester side chain can dramatically alter the bioactivity profile.
In the case of diterpene esters like 3-ingenyl angelate, the ingenol backbone and the position and nature of the ester group are key determinants of PKC activation and subsequent biological effects.
Experimental Protocols: A Guide to In Vitro Assessment
To facilitate further research and ensure the reproducibility of findings, this section provides standardized protocols for key in vitro assays used to evaluate the bioactivity of angelate esters.
Cell Viability Assessment: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample, making it a reliable tool for assessing cytotoxicity and calculating IC50 values.
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the angelate ester in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
Incubation: Incubate the plate for 1-4 hours at 37°C.
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Figure 3: Workflow for the CCK-8 Cell Viability Assay.
The NF-κB luciferase reporter assay is a highly sensitive method for quantifying the activation of the NF-κB signaling pathway.
Protocol:
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
Cell Seeding: Seed the transfected cells in a 96-well plate.
Compound Treatment: Treat the cells with the angelate ester at various concentrations. Include a positive control for NF-κB activation (e.g., TNF-α) and a vehicle control.
Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours).
Cell Lysis: Lyse the cells using a suitable lysis buffer.
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold change in NF-κB activity relative to the control.
Conclusion and Future Directions
Angelate esters represent a promising class of bioactive compounds with significant potential in the development of novel therapeutics. Decursinol angelate and 3-ingenyl angelate have demonstrated potent anti-cancer and anti-inflammatory activities through distinct and well-characterized mechanisms of action.
Future research should focus on:
Expanding the library of bioactive angelate esters: Isolating and characterizing new angelate esters from natural sources and synthesizing novel derivatives will broaden the scope of potential therapeutic applications.
Comprehensive antimicrobial screening: Systematic evaluation of the antimicrobial activity of a diverse range of angelate esters against a panel of clinically relevant pathogens is warranted.
In-depth structure-activity relationship studies: Elucidating the precise structural determinants of bioactivity will enable the rational design of more potent and selective angelate ester-based drugs.
In vivo efficacy and safety studies: Promising candidates identified in vitro should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By continuing to explore the rich chemical diversity and biological potential of angelate esters, the scientific community can unlock new avenues for the treatment of cancer, inflammatory diseases, and infectious diseases.
A Comparative Guide to the Synthesis of Isoamyl Angelate: Chemical vs. Enzymatic Routes
For researchers and professionals in the pharmaceutical and flavor & fragrance industries, the synthesis of specialty esters like isoamyl angelate is a critical process. This ester, known for its fruity aroma, finds appl...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the pharmaceutical and flavor & fragrance industries, the synthesis of specialty esters like isoamyl angelate is a critical process. This ester, known for its fruity aroma, finds applications as a flavoring agent and in the formulation of fine chemicals. The choice of synthetic methodology, be it traditional chemical synthesis or a biocatalytic enzymatic approach, has profound implications on yield, purity, cost, and environmental impact. This guide provides an in-depth, objective comparison of these two synthetic pathways, supported by experimental data and field-proven insights, to aid in making informed decisions for your specific application.
Introduction to Isoamyl Angelate Synthesis
Isoamyl angelate is synthesized through the esterification of isoamyl alcohol with angelic acid. The core of this transformation involves the formation of an ester linkage between the hydroxyl group of the alcohol and the carboxyl group of the acid, with the elimination of a water molecule. While the overall reaction is the same, the mechanism and conditions under which it is achieved differ significantly between chemical and enzymatic methods.
Chemical Synthesis: The Fischer-Speier Esterification
The conventional chemical synthesis of isoamyl angelate typically employs the Fischer-Speier esterification method. This reaction involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)[1][2]. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants (usually the less expensive one) is used, and the water produced is removed[3].
Reaction Mechanism
The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the angelic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isoamyl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester regenerates the acid catalyst and yields the final product, isoamyl angelate[2].
Caption: Fischer-Speier esterification mechanism for isoamyl angelate synthesis.
Advantages and Disadvantages
The primary advantages of chemical synthesis are the relatively low cost of catalysts and the rapid reaction rates[4]. However, this method is not without its drawbacks. The use of strong, corrosive acids necessitates specialized equipment and poses safety and environmental concerns[5]. The high reaction temperatures can lead to the formation of undesirable byproducts, complicating the purification process and potentially reducing the final yield of the desired ester[4]. Furthermore, the catalyst is typically not reusable and contributes to waste generation[5].
Enzymatic Synthesis: A Biocatalytic Approach
Enzymatic synthesis has emerged as a compelling "green" alternative to traditional chemical methods[6]. This approach utilizes lipases, a class of enzymes, to catalyze the esterification reaction under milder conditions. Lipases are highly selective and can operate at or near room temperature in organic solvents or even in solvent-free systems[7]. Immobilized lipases are often used to simplify catalyst recovery and reuse, enhancing the economic viability of the process[8].
Reaction Mechanism
The enzymatic synthesis of isoamyl angelate follows a different mechanistic pathway, typically a Ping-Pong Bi-Bi mechanism[9]. The reaction begins with the acylation of the lipase by angelic acid, forming an acyl-enzyme intermediate and releasing a molecule of water. This is followed by the nucleophilic attack of isoamyl alcohol on the acyl-enzyme complex, leading to the formation of isoamyl angelate and the regeneration of the free enzyme.
Caption: Lipase-catalyzed esterification mechanism for isoamyl angelate synthesis.
Advantages and Disadvantages
The enzymatic route offers several key advantages, including high specificity, which minimizes the formation of byproducts, and mild reaction conditions that reduce energy consumption and preserve the integrity of thermally sensitive molecules[6]. The ability to reuse immobilized enzymes for multiple reaction cycles significantly improves the process economics[10]. Moreover, enzymatic processes are considered more environmentally friendly due to the biodegradable nature of the catalyst and reduced waste generation[6].
The main challenges associated with enzymatic synthesis are the higher cost of enzymes compared to chemical catalysts and the potential for enzyme inhibition by substrates or products, which can affect reaction rates[9][11]. However, ongoing research in enzyme immobilization and protein engineering is continuously addressing these limitations, making enzymatic synthesis an increasingly attractive option for industrial applications.
Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis
To a round-bottom flask, add angelic acid and a molar excess of isoamyl alcohol.
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours[2].
Cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and wash with water to remove the excess acid and alcohol.
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.
Separate the organic layer and dry it over anhydrous sodium sulfate.
Purify the crude isoamyl angelate by distillation.
Enzymatic Synthesis of Isoamyl Angelate (Adapted from Lipase-catalyzed Esterification)
Materials:
Angelic acid
Isoamyl alcohol
Immobilized lipase (e.g., Novozym 435)
Organic solvent (e.g., hexane, or solvent-free)
Shaking incubator
Filtration setup
Procedure:
In a sealed flask, combine angelic acid and isoamyl alcohol in a suitable molar ratio in an organic solvent (or solvent-free).
Add the immobilized lipase to the reaction mixture.
Place the flask in a shaking incubator at the optimal temperature (e.g., 40-50 °C) for the chosen lipase[13].
Allow the reaction to proceed for the required time (e.g., 24-48 hours), monitoring the progress by techniques like gas chromatography.
After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.
The product, isoamyl angelate, can be purified from the reaction mixture, if necessary, by distillation or chromatography.
Conclusion and Future Outlook
The choice between chemical and enzymatic synthesis of isoamyl angelate depends on the specific priorities of the application. For large-scale production where cost is the primary driver and environmental regulations are less stringent, chemical synthesis may still be favored. However, for applications in the food, fragrance, and pharmaceutical industries where product purity, "natural" labeling, and sustainability are paramount, enzymatic synthesis offers a clear advantage[17].
As green chemistry principles gain wider acceptance and the costs of biocatalysts continue to decrease, the adoption of enzymatic processes for the synthesis of specialty esters like isoamyl angelate is expected to grow. Further research into novel and robust immobilized enzymes and process optimization will undoubtedly solidify the position of biocatalysis as the preferred method for clean and efficient ester production.
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